DR4485 hydrochloride
Description
Properties
IUPAC Name |
6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N2O.ClH/c27-20-7-5-18(6-8-20)19-11-16-30(17-12-19)15-2-1-13-26-14-3-4-21-22(28)9-10-23(24(21)26)29-25(26)31;/h5-11H,1-4,12-17H2,(H,29,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAERYGXKDZHTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C(C1)(C(=O)N3)CCCCN4CCC(=CC4)C5=CC=C(C=C5)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402942-53-4 | |
| Record name | Benz[cd]indol-2(1H)-one, 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]butyl]-2a,3,4,5-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402942-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DR-4485 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BJV5NUM68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DR4485 Hydrochloride: A Technical Guide to its Mechanism of Action as a 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DR4485 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including neurotransmission, mood regulation, and circadian rhythms. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the 5-HT7 receptor and the subsequent downstream signaling events. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action: Selective 5-HT7 Receptor Antagonism
This compound exerts its pharmacological effects by acting as a high-affinity antagonist at the 5-HT7 receptor.[1] Its primary mechanism involves blocking the binding of the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), to this receptor, thereby inhibiting its activation.
Receptor Binding Affinity
This compound demonstrates a high affinity for the 5-HT7 receptor, as evidenced by its pKi value. The pKi is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a stronger binding affinity.
| Parameter | Value | Reference |
| pKi (5-HT7 Receptor) | 8.14 | [1] |
Receptor Selectivity
Signaling Pathway Modulation
The 5-HT7 receptor is canonically coupled to a Gs alpha subunit of the heterotrimeric G-protein. Activation of the 5-HT7 receptor by an agonist like serotonin initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). This compound, as an antagonist, inhibits this pathway.
Inhibition of 5-HT-Induced cAMP Accumulation
The primary functional consequence of this compound's antagonism of the 5-HT7 receptor is the inhibition of serotonin-induced intracellular cAMP accumulation.[1] This has been demonstrated in cellular assays using human embryonic kidney 293 (HEK-293) cells engineered to express the 5-HT7 receptor.[1]
Signaling Pathway of 5-HT7 Receptor and Inhibition by this compound
Caption: 5-HT7 receptor signaling cascade and its inhibition by this compound.
Downstream Cellular Effects: Autophagy and Cell Death
Recent studies have explored the downstream consequences of 5-HT7 receptor antagonism by this compound. In a study on glioma cells, treatment with this compound was shown to induce autophagy and subsequent cell death. This effect was dependent on the core autophagy machinery, as it was diminished in cells with a knockout of the autophagy-related genes ATG5 and ATG7.
| Cell Line | Treatment | Observed Effect | Reference |
| MZ-54 Glioblastoma Cells | 6 µM or 8 µM DR4485 HCl | Induction of autophagy-dependent cell death |
This finding suggests that in certain cellular contexts, the tonic signaling through the 5-HT7 receptor may play a role in cell survival, and its blockade by this compound can trigger a cellular self-degradation process leading to cell death.
Experimental Protocols
The following are representative protocols for assays used to characterize the mechanism of action of this compound.
5-HT7 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT7 receptor.
Objective: To determine the Ki of this compound for the 5-HT7 receptor.
Materials:
-
HEK-293 cell membranes expressing the human 5-HT7 receptor.
-
Radioligand: [³H]5-CT (a high-affinity 5-HT7 receptor agonist).
-
Non-specific binding control: 5-HT (serotonin) at a high concentration (e.g., 10 µM).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add the cell membranes, [³H]5-CT, and either buffer (for total binding), a concentration of this compound, or excess 5-HT (for non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to determine receptor affinity.
cAMP Accumulation Assay (HEK-293 Cells)
This protocol outlines a method to measure the inhibitory effect of this compound on 5-HT-induced cAMP production.
Objective: To determine the functional antagonist activity of this compound at the 5-HT7 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
5-HT (agonist).
-
This compound (antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Multi-well plates.
Procedure:
-
Seed the HEK-293-5HT7 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of 5-HT (typically at its EC80 concentration to ensure a robust signal).
-
Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the 5-HT-induced cAMP production.
Logical Flow of a cAMP Inhibition Assay
Caption: Logical steps in a cAMP accumulation inhibition assay.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT7 receptor. Its high affinity and selectivity, coupled with its demonstrated ability to inhibit the canonical Gs-cAMP signaling pathway, make it a precise pharmacological probe. Further research into its downstream effects, such as the induction of autophagy, may reveal novel therapeutic applications for this compound and provide deeper insights into the complex biology of the 5-HT7 receptor. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals working with this compound.
References
In-Depth Technical Guide: DR4485 Hydrochloride's Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Finding: The 5-HT7 Receptor as the Primary Target
DR4485 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor.[1][2][3] This G-protein coupled receptor (GPCR) is the principal molecular target through which this compound exerts its pharmacological effects. The compound demonstrates high affinity for the 5-HT7 receptor, with a reported pKi value of 8.14, indicating a strong binding interaction at the nanomolar level.[1][2][3] Its utility as a research tool and potential therapeutic agent stems from its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes.[1][3]
Quantitative Analysis of Binding Affinity
The binding affinity of this compound for the 5-HT7 receptor has been quantified through radioligand binding assays. The key parameter, pKi, is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
| Compound | Target | Parameter | Value |
| This compound | 5-HT7 Receptor | pKi | 8.14 |
This table summarizes the high-affinity interaction of this compound with its primary target.
Functional Antagonism: Inhibition of cAMP Signaling
The 5-HT7 receptor is canonically coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This compound functions as an antagonist, blocking the 5-HT-induced activation of this signaling pathway. This has been experimentally demonstrated by its ability to inhibit the accumulation of cAMP in HEK-293 cells that are engineered to express the 5-HT7 receptor.[1][3]
Signaling Pathway of the 5-HT7 Receptor
The following diagram illustrates the canonical signaling pathway of the 5-HT7 receptor and the point of inhibition by this compound.
Experimental Protocols
The characterization of this compound relies on two primary experimental methodologies: radioligand binding assays to determine affinity and functional assays to measure antagonism.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of this compound for the 5-HT7 receptor by measuring its ability to displace a radioactively labeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at the human 5-HT7 receptor.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the recombinant human 5-HT7 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide), a high-affinity serotonergic ligand.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Serotonin) to determine background binding.
-
Test Compound: this compound, serially diluted.
-
Incubation Buffer: Typically 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Apparatus: 96-well microplates, glass fiber filters, and a scintillation counter.
Methodology:
-
Membrane Preparation: HEK-293 cells expressing the 5-HT7 receptor are harvested and homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the incubation buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]-LSD and varying concentrations of this compound.
-
Incubation: The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 27-37°C), to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 (the concentration of DR4485 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to block the functional response of the 5-HT7 receptor to an agonist.
Objective: To confirm the antagonist activity of this compound by measuring its ability to inhibit 5-HT-induced cAMP production.
Materials:
-
Cell Line: HEK-293 or CHO-K1 cells stably expressing the human 5-HT7 receptor.
-
Agonist: Serotonin (5-HT) or a selective 5-HT7 agonist like 5-Carboxamidotryptamine (5-CT).
-
Antagonist: this compound.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based biosensor).
-
Apparatus: 96-well cell culture plates, incubator, and a plate reader compatible with the chosen assay kit.
Methodology:
-
Cell Culture: Cells are seeded in 96-well plates and grown to an appropriate confluency.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: A fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) is added to the wells, and the plate is incubated for another period (e.g., 30 minutes) to stimulate cAMP production.
-
Cell Lysis and Detection: The cells are lysed according to the assay kit's protocol to release the intracellular cAMP. Detection reagents are added to quantify the amount of cAMP produced.
-
Data Acquisition: The signal (e.g., fluorescence, luminescence, or absorbance) is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the maximal agonist response. The data are plotted against the log concentration of this compound to generate a dose-response curve and determine the IC50 for the inhibition of the functional response.
References
- 1. Novel 5-HT7 receptor antagonists modulate intestinal immune responses and reduce severity of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a serotonin receptor (5-HT7) stimulating cAMP production in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
DR4485 Hydrochloride: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DR4485 hydrochloride is a potent and selective antagonist of the 5-HT₇ receptor, a target of significant interest for the development of novel therapeutics for central nervous system disorders. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Discovery and Rationale
DR4485 was developed as part of a lead optimization program aimed at improving the metabolic stability of a previously identified potent and selective 5-HT₇ antagonist, DR4004.[1] The primary goal was to create a more drug-like compound with enhanced oral bioavailability, suitable for in vivo studies to explore the therapeutic potential of 5-HT₇ receptor antagonism.
The discovery process was guided by the hypothesis that halogenation at putative sites of oxidative metabolism would reduce the rate of metabolic degradation. This led to the synthesis of a series of halogenated analogs of DR4004, culminating in the identification of DR4485 (designated as compound 10 in the original publication), which demonstrated a superior pharmacokinetic profile while retaining high affinity and selectivity for the 5-HT₇ receptor.[1]
5-HT₇ Receptor Signaling Pathway
The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[1] DR4485, as an antagonist, blocks this signaling cascade.
References
DR4485 Hydrochloride: A Technical Guide for Researchers
FOR RESEARCH USE ONLY
An In-depth Examination of a Selective 5-HT₇ Receptor Antagonist
This technical guide provides a comprehensive overview of DR4485 hydrochloride, a potent and selective antagonist of the serotonin (B10506) 7 (5-HT₇) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential therapeutic applications of this compound.
Chemical and Physical Properties
This compound is a synthetic compound with the following key identifiers and properties:
| Property | Value | Reference(s) |
| CAS Number | 402942-53-4 | |
| Molecular Weight | 491.88 g/mol | |
| Molecular Formula | C₂₆H₂₈Cl₂N₂O·HCl |
Pharmacological Profile
DR4485 is characterized by its high affinity and selectivity for the 5-HT₇ receptor.
| Parameter | Value | Reference(s) |
| Target | 5-HT₇ Receptor | |
| Activity | Antagonist | |
| Binding Affinity (pKi) | 8.14 | |
| Binding Affinity (Ki) | ~7.2 nM |
Signaling Pathways
As a 5-HT₇ receptor antagonist, this compound modulates downstream signaling cascades initiated by serotonin. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs and Gα₁₂ proteins.
-
Gαs-Mediated Pathway: Antagonism of the 5-HT₇ receptor by DR4485 is expected to inhibit the Gαs-mediated signaling cascade. This pathway involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, protein kinase A (PKA) is activated, which can phosphorylate various downstream targets, including the transcription factor CREB, and can also activate the ERK1/2 and Akt signaling pathways. By blocking this pathway, DR4485 can attenuate these downstream effects.
-
Gα₁₂-Mediated Pathway: The 5-HT₇ receptor can also signal through Gα₁₂. This pathway involves the activation of small GTPases such as RhoA and Cdc42, which are key regulators of the actin cytoskeleton and play crucial roles in cell morphology, migration, and neurite outgrowth. Inhibition of this pathway by DR4485 can therefore influence these cellular processes.
Experimental Protocols
This protocol is a generalized procedure for determining the binding affinity of this compound to the 5-HT₇ receptor. Specific parameters may need optimization.
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT₇ receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]5-CT or [³H]LSD).
-
Increasing concentrations of this compound or a reference compound.
-
Cell membrane preparation.
-
-
For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of DR4485 that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
DR4485 has been shown to induce autophagy and subsequent cell death in glioma cell lines. The following is a representative experimental workflow.
-
Cell Culture:
-
Culture human glioma cell lines (e.g., U87 MG, U251 MG) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Seed cells in multi-well plates at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control (e.g., DMSO or sterile water).
-
-
Assessment of Autophagy:
-
Western Blotting:
-
Lyse treated and control cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against autophagy markers such as LC3B (to detect the conversion of LC3-I to LC3-II) and p62/SQSTM1.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
-
Fluorescence Microscopy:
-
Transfect cells with a fluorescently tagged LC3 plasmid (e.g., GFP-LC3).
-
Treat transfected cells with this compound.
-
Fix and permeabilize the cells.
-
Visualize the cells using a fluorescence microscope. The formation of punctate GFP-LC3 dots indicates the recruitment of LC3 to autophagosomes.
-
-
-
Assessment of Cell Viability/Death:
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining):
-
Harvest treated and control cells.
-
Wash cells with PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI).
-
Incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT₇ receptor. Its high selectivity and antagonist activity make it suitable for a wide range of in vitro and in vivo studies. The demonstrated ability of DR4485 to induce autophagy-dependent cell death in cancer cells highlights a potential avenue for therapeutic development that warrants further investigation. This guide provides a foundational understanding and practical protocols to facilitate future research into this promising compound.
DR4485 Hydrochloride: A Technical Guide to a Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DR4485 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, selectivity profile, and the experimental methodologies used for its characterization. Detailed protocols for key in vitro assays and visualizations of the 5-HT7 receptor signaling pathway and a typical antagonist characterization workflow are presented to support further research and development.
Introduction
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, gastrointestinal tract, and vascular system.[1] Its activation by serotonin (B10506) (5-HT) initiates a signaling cascade that modulates various physiological processes, including thermoregulation, circadian rhythms, learning, and memory.[1] Consequently, the 5-HT7 receptor has emerged as a significant target for the development of therapeutics for a range of clinical disorders. This compound is a high-affinity, selective, and orally bioavailable antagonist of the 5-HT7 receptor, making it a valuable tool for investigating the physiological roles of this receptor and a promising lead compound for drug development.[2][3][4]
Chemical and Physical Properties
This compound is a tetrahydrobenzindole derivative with the following properties:
| Property | Value |
| Molecular Formula | C₂₆H₂₈Cl₂N₂O·HCl |
| Molecular Weight | 491.88 g/mol |
| CAS Number | 402942-53-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Purity | ≥98% |
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT7 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, serotonin, thereby inhibiting the downstream signaling cascade. The primary signaling pathway of the 5-HT7 receptor involves its coupling to a Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] this compound effectively inhibits this 5-HT-induced cAMP accumulation.[2][3]
Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT7 receptor.
Table 1: Binding Affinity of this compound for the Human 5-HT7 Receptor
| Parameter | Value | Reference |
| pKi | 8.14 | [2][3] |
| Ki | ~7.24 nM | Calculated from pKi |
Note: Ki was calculated from the pKi value (Ki = 10^(-pKi)).
Table 2: Selectivity Profile of this compound
Signaling Pathways
The 5-HT7 receptor signals through two primary pathways: the canonical Gαs-cAMP pathway and the non-canonical Gα12-RhoA pathway.
Canonical Gαs-cAMP Signaling Pathway
Caption: Canonical 5-HT7 Receptor Gs-cAMP Signaling Pathway.
Non-Canonical Gα12-RhoA Signaling Pathway
Caption: Non-Canonical 5-HT7 Receptor G12-RhoA Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This assay determines the binding affinity of this compound for the 5-HT7 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human 5-HT7 receptor are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
Protein concentration is determined using a BCA assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]5-CT), and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT7 ligand (e.g., 10 µM 5-HT).
-
The plate is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of DR4485 that inhibits 50% of specific radioligand binding) is determined by non-linear regression.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize 5-HT-induced cAMP production.
-
Cell Culture:
-
HEK-293 cells expressing the human 5-HT7 receptor are seeded in 96-well plates and grown to near confluency.
-
-
Assay Protocol:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of 5-HT (typically at its EC80).
-
The incubation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The concentration-response curve for this compound's inhibition of the 5-HT-induced cAMP response is plotted.
-
The IC50 value, representing the concentration of DR4485 that causes 50% inhibition of the maximal 5-HT response, is determined.
-
Experimental Workflow
The characterization of a novel 5-HT7 antagonist like this compound typically follows a structured workflow.
Caption: Experimental Workflow for 5-HT7 Antagonist Characterization.
Conclusion
This compound is a well-characterized, high-affinity, and selective 5-HT7 receptor antagonist. Its utility as a research tool is underscored by its oral bioavailability and demonstrated efficacy in blocking 5-HT7 receptor-mediated signaling. This technical guide provides a comprehensive resource for researchers in the field, detailing the key properties, mechanisms, and experimental procedures associated with this compound, thereby facilitating its use in the ongoing exploration of 5-HT7 receptor function and the development of novel therapeutics.
References
In Vitro Characterization of DR4485 Hydrochloride: A Technical Overview
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "DR4485 hydrochloride." The following is a representative technical guide outlining the typical in vitro characterization of a novel small molecule hydrochloride salt, presented as a template for researchers, scientists, and drug development professionals.
This document provides a comprehensive framework for the in vitro assessment of a hypothetical compound, this compound, covering its physicochemical properties, biological activity, and mechanism of action.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of a drug candidate is crucial for its development. These properties influence its formulation, delivery, and pharmacokinetic profile.
Table 1: Summary of Physicochemical Data for this compound
| Parameter | Result | Method |
| Molecular Weight | Data not available | Mass Spectrometry |
| pKa | Data not available | Potentiometric Titration |
| Solubility | Data not available | HPLC-UV |
| LogP | Data not available | Shake-flask method |
| Purity | Data not available | HPLC, NMR |
Experimental Protocols
1.1.1. Determination of pKa by Potentiometric Titration The acid dissociation constant (pKa) is determined by dissolving a precise amount of this compound in a solution of known ionic strength. The solution is then titrated with a standardized solution of sodium hydroxide. The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added. The pKa is calculated from the Henderson-Hasselbalch equation at the half-equivalence point.
1.1.2. Solubility Assessment by HPLC-UV The equilibrium solubility of this compound is determined in various aqueous buffers (e.g., pH 5.0, 6.5, 7.4) and biorelevant media. An excess of the compound is added to each solvent and shaken at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Biological Activity
The in vitro biological activity of this compound is assessed through a series of assays to determine its potency, efficacy, and selectivity.
Table 2: In Vitro Biological Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Primary Target Engagement | Recombinant Enzyme X | IC₅₀ | Data not available |
| Cell Proliferation | Cancer Cell Line A | GI₅₀ | Data not available |
| Cell Proliferation | Cancer Cell Line B | GI₅₀ | Data not available |
| Off-target Screening | Panel of 44 kinases | Ki | Data not available |
Experimental Protocols
2.1.1. Enzyme Inhibition Assay (IC₅₀ Determination) The half-maximal inhibitory concentration (IC₅₀) of this compound against its putative target, Recombinant Enzyme X, is determined using a biochemical assay. The assay measures the enzymatic activity in the presence of varying concentrations of the compound. The resulting data are plotted as percent inhibition versus log concentration, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.
2.1.2. Cell Proliferation Assay (GI₅₀ Determination) The half-maximal growth inhibition (GI₅₀) is determined using a cell-based assay. Cancer cell lines A and B are seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours. Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®). The GI₅₀ value is calculated from the dose-response curve.
Mechanism of Action
Elucidating the mechanism of action involves identifying the molecular signaling pathways modulated by the compound.
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a hypothetical signaling cascade that could be inhibited by this compound.
Caption: Hypothetical inhibition of the Kinase A signaling pathway by this compound.
Experimental Workflow: Western Blot Analysis
To validate the proposed mechanism of action, the phosphorylation status of key proteins in the pathway can be assessed by Western blotting.
Caption: Experimental workflow for Western blot analysis.
DR4485 Hydrochloride: A Technical Guide for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
DR4485 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system (CNS) functions and disorders.[1] Its high affinity, selectivity, and oral bioavailability make it a valuable research tool for investigating the therapeutic potential of 5-HT7 receptor blockade in conditions such as depression, anxiety, and cognitive disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for key in vitro and in vivo experiments to facilitate its use in CNS research.
Introduction to this compound and the 5-HT7 Receptor
The 5-HT7 receptor is one of the most recently identified serotonin (B10506) receptor subtypes and is predominantly expressed in CNS regions critical for learning, memory, and mood regulation, including the hippocampus, thalamus, and cortex. It is positively coupled to adenylyl cyclase via Gαs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon activation. A non-canonical signaling pathway involving Gα12 has also been described. Dysregulation of the 5-HT7 receptor system has been linked to the pathophysiology of several neuropsychiatric disorders.
This compound is a high-affinity antagonist for the 5-HT7 receptor with a pKi of 8.14.[1] It exhibits selectivity for the 5-HT7 receptor over other serotonin receptor subtypes.[1] As a selective antagonist, this compound offers a precise tool to dissect the physiological and pathological roles of the 5-HT7 receptor in the CNS.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for proper handling and experimental design.
| Property | Value | Reference |
| Molecular Weight | 491.88 | [1] |
| Formula | C₂₆H₂₈Cl₂N₂O·HCl | [1] |
| CAS Number | 402942-53-4 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Desiccate at room temperature | [1] |
Mechanism of Action: 5-HT7 Receptor Signaling
This compound exerts its effects by competitively blocking the binding of serotonin to the 5-HT7 receptor, thereby inhibiting its downstream signaling cascades. The primary signaling pathway involves the inhibition of Gαs-mediated adenylyl cyclase activation, leading to a reduction in cAMP production.
Experimental Protocols for CNS Research
This section provides detailed methodologies for key experiments to characterize the effects of this compound in the CNS.
In Vitro cAMP Accumulation Assay
This assay directly measures the functional antagonism of this compound at the 5-HT7 receptor.
Objective: To determine the potency of this compound in inhibiting serotonin-induced cAMP accumulation in cells expressing the 5-HT7 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Serotonin (5-HT)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
96-well plates
Procedure:
-
Cell Seeding: Plate HEK293-5HT7 cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of serotonin (e.g., EC₈₀) to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.
In Vivo Behavioral Models
Objective: To assess the potential antidepressant-like effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO)
-
Transparent cylindrical containers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Test Session: Place each mouse individually into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated group.
Objective: To evaluate the effects of this compound on recognition memory.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle
-
Open-field arena (e.g., 50x50x50 cm)
-
Two sets of identical objects (A and B), and a third distinct object (C).
Procedure:
-
Habituation: Habituate each rat to the empty open-field arena for 10 minutes for 2 consecutive days.
-
Training (Familiarization) Phase: On day 3, place two identical objects (A) in the arena and allow the rat to explore for 5 minutes.
-
Drug Administration: Immediately after the training phase, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
Testing (Recognition) Phase: After a retention interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the arena and allow the rat to explore for 5 minutes.
-
Data Collection: Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Compare the DI between groups.
In Vivo Pharmacokinetics and Brain Penetration
Objective: To determine the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier.
Procedure:
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Drug Administration: Administer this compound via intravenous (i.v.) and oral (p.o.) routes at a defined dose.
-
Sample Collection: Collect blood samples at various time points post-administration. For brain penetration, collect brain tissue at the same time points.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Brain: Homogenize brain tissue in a suitable buffer.
-
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.
Data Presentation (Illustrative)
The following tables are provided as examples of how to structure and present quantitative data obtained from the described experiments. The data presented here is hypothetical and for illustrative purposes only.
Table 1: In Vitro Antagonist Potency of this compound
| Assay | Parameter | Value |
| cAMP Accumulation | IC₅₀ (nM) | 15.2 |
Table 2: Effect of this compound in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle | - | 150 ± 10 |
| DR4485 HCl | 1 | 145 ± 12 |
| DR4485 HCl | 3 | 110 ± 8 |
| DR4485 HCl | 10 | 95 ± 7 |
| Fluoxetine (Positive Control) | 20 | 85 ± 9 |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Recognition Memory in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (DI) |
| Vehicle | - | 0.15 ± 0.05 |
| DR4485 HCl | 1 | 0.20 ± 0.06 |
| DR4485 HCl | 3 | 0.45 ± 0.08 |
| DR4485 HCl | 10 | 0.55 ± 0.07** |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC₀-inf (ng·h/mL) | Brain/Plasma Ratio (at Tmax) |
| i.v. | 2 | 850 | 0.08 | 4.2 | 1850 | 0.8 |
| p.o. | 10 | 450 | 2.0 | 4.5 | 2100 | 0.75 |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT7 receptor in the CNS. Its selectivity and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of 5-HT7 receptor antagonism in various CNS disorders. Further research is warranted to fully elucidate the in vivo efficacy and pharmacokinetic-pharmacodynamic relationship of this compound in relevant animal models of neuropsychiatric conditions.
References
DR4485 Hydrochloride: A Potential Therapeutic Agent Targeting the 5-HT7 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DR4485 hydrochloride is a potent, selective, and orally bioavailable antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor. Emerging preclinical evidence suggests its potential therapeutic utility in a range of disorders, including cancer and neurological conditions. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Introduction
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS), particularly in regions associated with learning, memory, and mood, such as the hippocampus, thalam, and hypothalamus.[1] It is also found in the gastrointestinal tract and vascular system. The 5-HT7 receptor is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, and neuronal plasticity.[1] Its dysregulation has been linked to several pathological conditions, making it an attractive target for therapeutic intervention. This compound has emerged as a key pharmacological tool to investigate the physiological and pathological roles of the 5-HT7 receptor and as a potential lead compound for drug development.
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the 5-HT7 receptor. The 5-HT7 receptor primarily signals through the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This second messenger can then activate protein kinase A (PKA) and other downstream effectors.
Additionally, the 5-HT7 receptor can couple to the G12 alpha subunit (Gα12), which activates the Rho family of small GTPases.[2] This pathway is involved in regulating cell morphology, migration, and proliferation. By antagonizing the 5-HT7 receptor, this compound inhibits these downstream signaling cascades.
Signaling Pathway of the 5-HT7 Receptor
Caption: 5-HT7 receptor signaling pathways.
Potential Therapeutic Applications
Preclinical studies have investigated the therapeutic potential of this compound in several disease models.
Oncology: Glioblastoma
A study by Gerd et al. (2021) demonstrated that this compound induces autophagy and cell death in glioma cells. This suggests a potential application in the treatment of glioblastoma, an aggressive form of brain cancer. While the full study is required for detailed quantitative analysis, the initial findings indicate that this compound at concentrations of 6 µM or 8 µM can trigger these anti-cancer effects.
Neuroscience: Neuromodulation and Synaptic Plasticity
Research has shown that this compound can modulate synaptic function. For instance, it has been observed to decrease the total recycling pool of synaptic vesicles. This suggests a role in modulating neurotransmitter release and synaptic plasticity, which could be relevant for treating neurological and psychiatric disorders. Further investigation is needed to elucidate the specific therapeutic implications.
Preclinical Data
The following table summarizes the available quantitative data from preclinical studies involving this compound. It is important to note that access to the full-text publications would provide more comprehensive datasets.
| Parameter | Cell Line/Model | Concentration/Dose | Effect | Reference |
| pKi | - | - | 8.14 | MedChemExpress, Tocris Bioscience |
| Autophagy Induction | MZ54 WT glioma cells | 6 µM, 8 µM | Induces autophagy and cell death | Gerd et al. (2021) |
| Synaptic Vesicle Pool | Cultured rat cortical neurons | 1 µM | Significantly decreased the total recycling pool of synaptic vesicles | Guhathakurta et al. (2024) |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies used in studies citing this compound. For precise details, consultation of the full-text articles is necessary.
Cell Culture and Treatment
-
Cell Lines: MZ54 WT glioma cells, primary cultured rat cortical neurons.
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound Preparation: this compound is typically dissolved in a solvent such as DMSO to create a stock solution, which is then diluted to the final desired concentration in the cell culture medium.
Autophagy and Cell Death Assays
-
Western Blotting: To detect markers of autophagy (e.g., LC3-II/LC3-I ratio, p62) and apoptosis (e.g., cleaved caspase-3).
-
Immunofluorescence: To visualize autophagosomes (e.g., LC3 puncta) and assess cell morphology.
-
Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to quantify cell death.
Synaptic Vesicle Recycling Assay
-
Live-cell imaging: Using fluorescent reporters (e.g., synaptophysin-pHluorin) to visualize synaptic vesicle exocytosis and endocytosis in real-time.
-
Image Analysis: Quantifying changes in fluorescence intensity to determine the size of the readily releasable pool and the total recycling pool of synaptic vesicles.
Experimental Workflow for Investigating DR4485 in Glioblastoma
Caption: Workflow for glioblastoma studies.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the roles of the 5-HT7 receptor in health and disease. Preclinical findings highlight its potential as a therapeutic agent, particularly in oncology and neuroscience. Future research should focus on:
-
In vivo studies: To evaluate the efficacy and safety of this compound in animal models of glioblastoma and neurological disorders.
-
Pharmacokinetic and pharmacodynamic studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanism of action studies: To further delineate the downstream signaling pathways affected by this compound in different cellular contexts.
-
Combination therapies: To investigate the potential synergistic effects of this compound with existing therapeutic agents.
The continued investigation of this compound holds promise for the development of novel therapies for challenging diseases.
References
DR4485 Hydrochloride: A Novel Antagonist in Glioma Cell Death Pathways
For Immediate Release
This technical guide provides an in-depth analysis of DR4485 hydrochloride, a potent and selective 5-HT7 receptor antagonist, and its role in glioma cell line studies. The focus is on its mechanism of action, experimental data, and the signaling pathways it modulates, offering a valuable resource for researchers, scientists, and professionals in drug development.
Core Findings in Glioma Cell Research
This compound has been identified as an inducer of autophagy-dependent cell death in glioma cells. Its high selectivity for the 5-HT7 receptor makes it a crucial tool for investigating the role of this receptor in cancer cell biology.[1] Studies have shown that, similar to the antipsychotic drug pimozide, DR4485 induces both autophagy and subsequent cell death in glioma cell lines. This effect is significantly diminished in cells with knockout of essential autophagy genes such as ATG5 and ATG7, confirming the dependency of the observed cell death on the autophagic process.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on the effect of DR4485 on glioma cell lines.
| Cell Line | Treatment | Endpoint | Result | Reference |
| MZ-54 | DR4485 | Autophagy Induction | Statistically significant increase | [1] |
| MZ-54 | DR4485 | Cell Death | Statistically significant increase | [1] |
| MZ-54 ATG5 KO | DR4485 | Cell Death | Significantly diminished compared to wild-type | [1] |
| MZ-54 ATG7 KO | DR4485 | Cell Death | Significantly diminished compared to wild-type | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the experimental procedures described in the cited literature.
Cell Culture and Reagents
-
Cell Line: The human glioblastoma cell line MZ-54 was utilized.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% L-glutamine.
-
This compound: The compound was dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which was then diluted to the final experimental concentrations in the culture medium.
Autophagy and Cell Death Assays
-
Autophagy Induction Analysis: Autophagy was assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting or by using fluorescently tagged LC3 reporters (e.g., GFP-LC3) and analyzing puncta formation through fluorescence microscopy.
-
Cell Death Measurement: Cell viability was quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or propidium (B1200493) iodide (PI) staining followed by flow cytometry to determine the percentage of dead cells.
Gene Knockout Experiments
-
Generation of Knockout Cell Lines: Autophagy-deficient cell lines (ATG5 KO and ATG7 KO) were generated using CRISPR/Cas9 gene-editing technology to validate the role of autophagy in the observed cell death.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on glioma cells primarily through the antagonism of the 5-HT7 receptor, which is often overexpressed in malignant glioma.[1] Inhibition of this receptor signaling pathway by DR4485 triggers a cascade of events leading to autophagic cell death.
Proposed Signaling Pathway of DR4485-Induced Cell Death
Experimental Workflow for Assessing DR4485 Efficacy
The following diagram outlines a typical experimental workflow for evaluating the anti-glioma effects of this compound.
Conclusion
This compound is a valuable research tool for elucidating the role of the 5-HT7 receptor in glioma. The induction of autophagy-dependent cell death presents a potential therapeutic avenue that warrants further investigation. The data and protocols summarized in this guide provide a foundation for future studies aimed at exploring the full therapeutic potential of targeting the 5-HT7 receptor in the treatment of glioblastoma.
References
Investigating the Role of 5-HT7 Receptors with DR4485 Hydrochloride: A Technical Guide
This guide provides an in-depth overview of the serotonin (B10506) 7 (5-HT7) receptor, a key target in neuroscience research, and the utility of DR4485 hydrochloride as a selective antagonist for its investigation. Tailored for researchers, scientists, and drug development professionals, this document details the receptor's signaling pathways, presents key pharmacological data for DR4485, and outlines comprehensive experimental protocols for its characterization.
Introduction to the 5-HT7 Receptor
The 5-HT7 receptor is the most recently classified member of the serotonin receptor family, belonging to the G-protein coupled receptor (GPCR) superfamily.[1][2] It is activated by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2] These receptors are widely expressed in the central nervous system (CNS), with the highest densities found in the thalamus, hypothalamus, hippocampus, and cortex.[2][3] Functionally, the 5-HT7 receptor is implicated in a variety of physiological processes, including the regulation of circadian rhythms, thermoregulation, learning, memory, mood, and sleep.[2][4] Its involvement in these critical functions has made it a significant target for the development of therapeutics for CNS disorders.[5][6]
Pharmacological Profile of this compound
This compound is a potent, high-affinity, and selective antagonist for the 5-HT7 receptor.[7][8][9][10] Its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes makes it an invaluable pharmacological tool for elucidating the specific roles of this receptor in both in vitro and in vivo models.[7][10][11] DR4485 is also noted to be orally bioavailable, facilitating its use in behavioral studies.[7][8][10]
Quantitative Data
The key pharmacological and physical properties of this compound are summarized below.
| Parameter | Value | Reference |
| Binding Affinity (pKi) | 8.14 | [7][8][9][10] |
| Mechanism of Action | Selective 5-HT7 Receptor Antagonist | [7][9] |
| Molecular Formula | C₂₆H₂₈Cl₂N₂O·HCl | [7][8] |
| Molecular Weight | 491.88 g/mol | [7][8] |
| Solubility | Soluble to 100 mM in DMSO | [7][8] |
| Purity | ≥98% (by HPLC) | [8] |
5-HT7 Receptor Signaling Pathways
Activation of the 5-HT7 receptor by an agonist initiates a cascade of intracellular signaling events through coupling with heterotrimeric G-proteins. The receptor primarily couples to Gαs and Gα12 proteins, leading to the activation of distinct downstream pathways.[3][12][13]
Gαs-Mediated Pathway
The canonical signaling pathway for the 5-HT7 receptor involves its coupling to the stimulatory Gs-protein.[12] This interaction activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][4][12] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][12] PKA, in turn, phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB) and kinases such as the extracellular signal-regulated kinase (ERK), modulating neuronal function and gene expression.[12][13]
Gα12-Mediated Pathway
In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12-protein.[12] This coupling activates small GTPases of the Rho family, specifically RhoA and Cdc42.[3][12][13] These proteins are critical regulators of the actin cytoskeleton, and their activation by the 5-HT7 receptor plays a role in morphological processes such as neurite outgrowth and the formation of dendritic spines.[12]
Experimental Protocols
To characterize the interaction of this compound with the 5-HT7 receptor, standard pharmacological assays are employed.
Radioligand Binding Assay (for Affinity Determination)
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT7 receptor (e.g., HEK-293T).
-
A suitable radioligand, such as [³H]-5-CT or [³H]-LSD.[14][15]
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Serotonin or Methiothepin).
-
Scintillation vials and cocktail.
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either buffer, DR4485, or the non-specific control.
-
Incubate the mixture (e.g., for 60 minutes at 25°C) to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the DR4485 concentration.
-
Determine the IC50 value (the concentration of DR4485 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for Functional Antagonism)
-
Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production, confirming its antagonist activity.
-
Materials:
-
Whole cells expressing the 5-HT7 receptor (e.g., HEK-293).[7][10]
-
A 5-HT7 receptor agonist (e.g., 5-CT or Serotonin).[14]
-
This compound stock solution.
-
Cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or FRET-based).
-
-
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the 5-HT7 agonist (typically at its EC80) for another incubation period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data to the response produced by the agonist alone (100%) and the basal level (0%).
-
Plot the normalized response against the logarithm of the DR4485 concentration.
-
Determine the IC50 value, representing the concentration of DR4485 that inhibits 50% of the agonist-induced cAMP response.
-
The potency of the antagonist can be expressed as a pA2 value calculated using the Schild equation.
-
Standard Investigational Workflow
The process of identifying and validating a selective 5-HT7 receptor antagonist like DR4485 follows a structured workflow, progressing from initial screening to in vivo functional testing.
Conclusion
This compound serves as a critical research tool for the specific interrogation of 5-HT7 receptor function. Its high affinity and selectivity allow for the precise modulation of 5-HT7-mediated signaling in a variety of experimental paradigms. By employing the detailed protocols and understanding the underlying signaling pathways described in this guide, researchers can effectively utilize DR4485 to further unravel the complex roles of the 5-HT7 receptor in health and disease, paving the way for novel therapeutic strategies targeting the serotonergic system.
References
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonergic 5-HT7 Receptors as Modulators of the Nociceptive System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are 5-HT7 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. rndsystems.com [rndsystems.com]
- 8. DR 4485 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-techne.com [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological characterization of a serotonin receptor (5-HT7) stimulating cAMP production in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unict.it [iris.unict.it]
Methodological & Application
Application Notes and Protocols for DR4485 Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DR4485 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7).[1] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling pathway is implicated in a variety of physiological processes, making the 5-HT7 receptor a significant target for drug discovery in areas such as central nervous system disorders.[3][4]
These application notes provide a detailed protocol for a cell-based assay to characterize the antagonistic activity of this compound on the 5-HT7 receptor by measuring its ability to inhibit agonist-induced cAMP accumulation in a human embryonic kidney (HEK-293) cell line stably expressing the human 5-HT7 receptor.
Signaling Pathway
The canonical signaling pathway initiated by the activation of the 5-HT7 receptor involves the Gs alpha subunit of its coupled G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist at the 5-HT7 receptor, blocking the binding of agonists like 5-HT and thereby inhibiting this signaling cascade.
Data Presentation
The following table presents illustrative data from a dose-response experiment where HEK-293 cells expressing the 5-HT7 receptor were stimulated with a fixed concentration of 5-HT in the presence of increasing concentrations of this compound. The intracellular cAMP levels were measured, and the percentage of inhibition was calculated relative to the response with 5-HT alone.
Note: The following data is for illustrative purposes to demonstrate a typical outcome and data presentation format. Actual results may vary.
| DR4485 HCl (nM) | Log [DR4485 HCl] | Mean cAMP (nM) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | - | 15.2 | 1.1 | 0% |
| 0.1 | -10 | 14.8 | 1.3 | 2.6% |
| 1 | -9 | 12.5 | 0.9 | 17.8% |
| 10 | -8 | 7.8 | 0.6 | 48.7% |
| 100 | -7 | 2.1 | 0.3 | 86.2% |
| 1000 | -6 | 1.2 | 0.2 | 92.1% |
| 10000 | -5 | 1.1 | 0.2 | 92.8% |
| IC50 (nM) | 10.5 |
Experimental Protocols
Cell Culture and Maintenance of HEK-293 Cells Stably Expressing 5-HT7 Receptor
This protocol outlines the standard procedure for culturing and maintaining HEK-293 cells that are stably transfected with the human 5-HT7 receptor.
-
Materials:
-
HEK-293 cell line stably expressing human 5-HT7 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain the cells in a T-75 flask with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing pre-warmed complete growth medium.
-
Continue to incubate the new flask under the same conditions.
-
cAMP Accumulation Assay Protocol
This protocol describes a competitive immunoassay for the quantitative determination of intracellular cAMP levels in response to 5-HT7 receptor stimulation and inhibition by this compound. This protocol is based on the use of a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Materials:
-
HEK-293 cells stably expressing human 5-HT7 receptor
-
Complete growth medium
-
White, opaque 96-well cell culture plates
-
This compound
-
5-Hydroxytryptamine (Serotonin, 5-HT)
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Stimulation buffer (e.g., HBSS with HEPES and BSA)
-
cAMP assay kit and its components (lysis buffer, detection reagents)
-
Plate reader compatible with the chosen assay kit
-
-
Experimental Workflow:
-
Procedure:
-
Cell Seeding:
-
The day before the assay, harvest the HEK-293-5HT7 cells and resuspend them in a complete growth medium without the selection antibiotic.
-
Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a stock solution of 5-HT in stimulation buffer. The final concentration used for stimulation should be at its EC80 (the concentration that gives 80% of the maximal response), which should be determined in a prior agonist dose-response experiment.
-
Prepare a positive control solution of Forskolin.
-
-
Assay Performance:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed stimulation buffer.
-
Add 50 µL of the this compound dilutions or vehicle (stimulation buffer with the same final concentration of DMSO) to the respective wells.
-
Incubate the plate for 20-30 minutes at 37°C.
-
Add 50 µL of the 5-HT solution to all wells except the basal and positive control wells. Add stimulation buffer to the basal control wells and Forskolin solution to the positive control wells.
-
Incubate the plate for 30 minutes at 37°C. The incubation time may require optimization.
-
-
Cell Lysis and cAMP Detection:
-
Follow the specific instructions provided with your cAMP assay kit for cell lysis and the addition of detection reagents. This typically involves adding a lysis buffer followed by the detection reagents (e.g., HTRF reagents, antibody-enzyme conjugates, or luciferase substrates).
-
Incubate the plate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the detection method of the kit (e.g., fluorescence, luminescence, or absorbance).
-
Construct a dose-response curve by plotting the percentage of inhibition of the 5-HT-induced cAMP signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) using a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope).
-
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound as a 5-HT7 receptor antagonist. By utilizing a cell-based cAMP accumulation assay, researchers can obtain quantitative data on the potency of this compound, which is essential for its further development as a pharmacological tool or therapeutic agent. Careful optimization of cell handling and assay conditions will ensure the generation of reproducible and reliable data.
References
- 1. DR 4485 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]
Application Notes and Protocols for DR4485 Hydrochloride in Rodent Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental use of DR4485 hydrochloride, a high-affinity and selective 5-HT₇ antagonist, in mice and rats. The information is compiled from preclinical studies and is intended to guide researchers in designing their experimental protocols.
Summary of In Vivo Data
This compound has been utilized in research to investigate the role of the 5-HT₇ receptor in various physiological and pathological processes. While specific dosage studies for this compound are not widely published, data from studies on analogous 5-HT₇ antagonists provide a strong basis for dosage determination in mice and rats.
Table 1: Recommended Dosage of this compound and Analogous 5-HT₇ Antagonists in Rodents
| Compound | Species | Route of Administration | Dosage Range | Therapeutic Area Investigated | Reference |
| DR-4004 | Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Anxiety, Depression, Schizophrenia | [1] |
| SB-269970 | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Cognitive Deficits | |
| SB-269970 | Rat | Not Specified | 10 - 30 mg/kg | Circadian Rhythms |
Experimental Protocols
Detailed methodologies for key experiments involving 5-HT₇ antagonists in rodents are outlined below. These protocols can be adapted for use with this compound.
Protocol 1: Assessment of Anxiolytic-like Effects in Mice (Elevated Plus Maze)
Objective: To evaluate the potential anxiolytic effects of this compound in mice. This protocol is adapted from studies using the 5-HT₇ antagonist DR-4004.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Male C57BL/6 mice (8-10 weeks old)
-
Elevated Plus Maze (EPM) apparatus
-
Video tracking software
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Animal Dosing: Administer this compound (estimated effective dose range based on analogs: 10-30 mg/kg) or vehicle to mice via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
EPM Test:
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
Workflow for Anxiolytic-like Effect Assessment
Caption: Experimental workflow for assessing anxiolytic-like effects.
Protocol 2: Evaluation of Antidepressant-like Effects in Mice (Tail Suspension Test)
Objective: To assess the potential antidepressant-like activity of this compound in mice. This protocol is based on studies with the 5-HT₇ antagonist DR-4004.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Tail suspension apparatus
-
Automated scoring software or trained observer
Procedure:
-
Drug Preparation: Prepare this compound solution as described in Protocol 1.
-
Animal Dosing: Administer this compound (estimated effective dose range: 10-30 mg/kg) or vehicle to mice via i.p. injection 60 minutes before the test.
-
Tail Suspension Test:
-
Suspend each mouse individually by its tail from a horizontal bar using adhesive tape.
-
The duration of the test is 6 minutes.
-
Record the total duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
Protocol 3: Assessment of Cognitive Enhancement in a Rat Model of Cognitive Deficit
Objective: To investigate the potential of this compound to reverse cognitive deficits in rats. This protocol is adapted from studies using the 5-HT₇ antagonist SB-269970.
Materials:
-
This compound
-
Vehicle
-
Agent to induce cognitive deficit (e.g., scopolamine, MK-801)
-
Adult male Sprague-Dawley rats (250-300 g)
-
Apparatus for cognitive testing (e.g., Morris water maze, novel object recognition test)
Procedure:
-
Drug Preparation: Prepare this compound solution.
-
Induction of Cognitive Deficit: Administer the cognitive deficit-inducing agent according to established protocols.
-
Animal Dosing: Administer this compound (estimated effective dose range: 1-10 mg/kg) or vehicle via i.p. injection at a specified time relative to the cognitive test and the deficit-inducing agent.
-
Cognitive Testing: Conduct the chosen cognitive test to assess learning and memory.
-
Data Analysis: Compare the performance of the this compound-treated group with the vehicle-treated and control groups. An improvement in performance in the drug-treated group indicates a potential for cognitive enhancement.
Signaling Pathway
This compound acts as a selective antagonist at the 5-HT₇ receptor, which is a G-protein coupled receptor (GPCR). The binding of serotonin (B10506) (5-HT) to the 5-HT₇ receptor typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound is expected to inhibit this downstream signaling cascade.
Diagram of the 5-HT₇ Receptor Signaling Pathway
Caption: 5-HT₇ receptor signaling and the inhibitory action of DR4485 HCl.
References
Application Notes and Protocols for DR4485 Hydrochloride Treatment in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
DR4485 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes within the central nervous system, including neuronal development, synaptic plasticity, and mood regulation. In primary neuronal cultures, the 5-HT7 receptor plays a crucial role in modulating neuronal morphology and function. Its activation is linked to two primary signaling cascades: the Gs-adenylyl cyclase-cAMP-PKA pathway and the G12-Rho GTPase pathway. These pathways converge to influence cytoskeletal dynamics, leading to changes in neurite outgrowth and synaptogenesis. This document provides detailed application notes and protocols for the use of this compound to investigate the role of the 5-HT7 receptor in primary neuronal cultures.
Data Presentation
The following tables summarize the key characteristics of this compound and provide a comparative overview of the effects of 5-HT7 receptor modulation in primary neuronal cultures, based on available data for selective antagonists.
Table 1: Compound Specifications for this compound
| Property | Value | Source |
| IUPAC Name | 6-chloro-2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,2-dihydro-3H-pyrrolo[3,2,1-ij]quinolin-3-one;hydrochloride | Tocris Bioscience |
| Molecular Formula | C26H28Cl2N2O・HCl | |
| Molecular Weight | 491.88 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO to 100 mM | |
| Mechanism of Action | Selective 5-HT7 receptor antagonist | |
| Reported pKi | 8.14 |
Table 2: Effects of 5-HT7 Receptor Antagonism on Neuronal Morphology
| Cell Type | Antagonist | Concentration | Treatment Time | Observed Effect on Neurite Outgrowth | Reference |
| Rat Hippocampal Neurons | SB269970 | 1 µM | 24 hours | Blocked 5-HT-induced secondary neurite outgrowth | [1] |
Note: Specific quantitative data for this compound in primary neuronal cultures is limited. The provided data for SB269970, another selective 5-HT7 antagonist, can be used as a starting point for experimental design. Optimization of concentration and treatment time is recommended for this compound.
Signaling Pathways
The 5-HT7 receptor signals through two main pathways in neurons. This compound, as an antagonist, is expected to block these downstream effects when the receptor is stimulated by an agonist (e.g., serotonin or 5-CT).
References
Application Notes and Protocols for Immunofluorescence Staining of DR4485 Hydrochloride Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and quantify the expression levels of specific proteins within cells.[1][2] This method relies on the specificity of antibodies to bind to a target antigen, with a fluorescent dye conjugated to the antibody enabling detection via fluorescence microscopy. This application note provides a detailed protocol for performing immunofluorescence staining on cells treated with DR4485 hydrochloride, a novel therapeutic candidate. The protocol outlines cell culture and treatment, fixation, permeabilization, and immunostaining steps. Additionally, it describes a hypothetical signaling pathway affected by this compound and presents a framework for quantitative analysis of treatment effects.
Hypothetical Mechanism of Action of this compound
For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer.[3] By inhibiting a key kinase in this pathway, this compound is presumed to induce apoptosis and inhibit cell growth. Immunofluorescence can be employed to visualize and quantify changes in the expression or localization of downstream targets of this pathway, such as the translocation of transcription factors or the expression of apoptosis-related proteins.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding : Seed cells onto sterile glass coverslips placed in a multi-well plate or directly into chamber slides at an appropriate density to achieve approximately 70% confluency at the time of treatment.[1][4] Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. To enhance cell adherence, coverslips can be pre-treated with poly-L-lysine.[1]
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment : Aspirate the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control group. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Immunofluorescence Staining Protocol
This protocol is an indirect immunofluorescence method, which offers signal amplification and flexibility.[1]
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood).
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.
-
Blocking Buffer: 1X PBS with 5% Normal Goat Serum and 0.3% Triton X-100.[5]
-
Antibody Dilution Buffer: 1X PBS with 1% BSA and 0.3% Triton X-100.[5]
-
Primary Antibody (specific to the target of interest)
-
Fluorochrome-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Staining Procedure:
-
Fixation : After treatment, aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[4][5]
-
Washing : Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[5]
-
Permeabilization : If the target protein is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10-20 minutes at room temperature.[2]
-
Washing : Wash the cells three times with PBS for 5 minutes each.
-
Blocking : Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.[5]
-
Primary Antibody Incubation : Dilute the primary antibody in the Antibody Dilution Buffer to its optimal concentration. Aspirate the blocking solution and add the diluted primary antibody to the cells. Incubate overnight at 4°C in a humidified chamber.[1][5]
-
Washing : Wash the cells three times with PBST (PBS with 0.1% Triton X-100) for 5 minutes each.[1]
-
Secondary Antibody Incubation : Dilute the fluorochrome-conjugated secondary antibody in the Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[5]
-
Washing : Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining : Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing : Wash the cells a final two times with PBS.
-
Mounting : Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging : Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filters for each fluorochrome.
Data Presentation and Quantitative Analysis
The effects of this compound can be quantified by measuring the fluorescence intensity of the target protein.[6][7] Image analysis software can be used to measure the mean fluorescence intensity per cell or within a specific subcellular compartment. The results can be presented in a tabular format for clear comparison.
Table 1: Quantitative Analysis of Target Protein Expression Following this compound Treatment
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 0 | 150.2 | ± 12.5 | 1.0 |
| DR4485 | 1 | 125.8 | ± 10.3 | 0.84 |
| DR4485 | 5 | 85.4 | ± 9.1 | 0.57 |
| DR4485 | 10 | 50.1 | ± 6.8 | 0.33 |
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
References
- 1. usbio.net [usbio.net]
- 2. ptglab.com [ptglab.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ulab360.com [ulab360.com]
- 6. Frontiers | Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Determining DR4485 Hydrochloride Activity via cAMP Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DR4485 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT7 receptor.[1][2][3] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound is expected to inhibit the agonist-induced production of cAMP. This document provides a detailed protocol for quantifying the inhibitory activity of this compound on 5-HT7 receptor signaling using a competitive immunoassay to measure intracellular cAMP levels.
Principle of the Assay:
This protocol describes a method to determine the potency of this compound as a 5-HT7 receptor antagonist. The assay measures the inhibition of cAMP accumulation induced by a 5-HT7 receptor agonist (e.g., 5-Hydroxytryptamine, 5-HT) in a cell line recombinantly expressing the human 5-HT7 receptor (e.g., HEK-293 cells). The intracellular cAMP levels are quantified using a competitive enzyme immunoassay. In this assay, free cAMP in the cell lysate competes with a fixed amount of labeled cAMP for a limited number of binding sites on a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| HEK-293 cells expressing human 5-HT7 receptor | (Internal or Commercial) | N/A |
| This compound | Tocris Bioscience | 4485 |
| 5-Hydroxytryptamine (Serotonin) | Sigma-Aldrich | H9523 |
| cAMP Assay Kit (e.g., ELISA) | R&D Systems | KGE002B |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
Table 2: Example Data - Inhibition of 5-HT-induced cAMP Production by this compound
| DR4485 HCl Concentration (nM) | 5-HT (10 nM) Induced cAMP (pmol/mL) | % Inhibition |
| 0 (Vehicle) | 150.2 | 0 |
| 0.1 | 135.8 | 9.6 |
| 1 | 105.1 | 30.0 |
| 10 | 75.5 | 49.7 |
| 100 | 40.1 | 73.3 |
| 1000 | 15.3 | 89.8 |
| Basal (No 5-HT) | 12.5 | N/A |
Experimental Protocols
1. Cell Culture and Seeding:
-
Culture HEK-293 cells stably expressing the human 5-HT7 receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Two days before the assay, detach cells using Trypsin-EDTA and seed them into a 96-well cell culture plate at a density of 20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24-48 hours to allow for cell adherence and growth to a confluent monolayer.
2. Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of 5-HT in sterile water.
-
On the day of the experiment, prepare serial dilutions of this compound in assay buffer (e.g., serum-free DMEM containing 0.5 mM IBMX) to achieve final assay concentrations ranging from 0.1 nM to 1 µM.
-
Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80), which should be predetermined. For this protocol, we will use a final concentration of 10 nM.
3. cAMP Assay Protocol (Antagonist Mode):
-
Carefully remove the culture medium from the 96-well plate.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Following the pre-incubation, add 50 µL of the 5-HT agonist solution to all wells except the basal control wells (which receive 50 µL of assay buffer).
-
Incubate the plate at 37°C for 15 minutes.
-
Terminate the reaction by aspirating the medium and adding 100 µL of the lysis buffer provided in the cAMP assay kit.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Proceed with the cAMP measurement following the manufacturer's instructions for the chosen cAMP assay kit (e.g., ELISA, HTRF, AlphaScreen).
4. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (cAMP_DR4485 - cAMP_basal) / (cAMP_agonist - cAMP_basal)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for the cAMP assay to determine this compound activity.
Caption: Signaling pathway of the 5-HT7 receptor and the inhibitory action of this compound.
References
Application Note and Protocol: Preparation of DR4485 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of DR4485 hydrochloride, a high-affinity and selective 5-HT₇ antagonist.[1][2] Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results. The procedures outlined include necessary calculations, solvent selection, and best practices for laboratory safety.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. All quantitative data is summarized in the table below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride | [3] |
| Molecular Formula | C₂₆H₂₈Cl₂N₂O·HCl | [1] |
| Molecular Weight | 491.88 g/mol | [1][3] |
| CAS Number | 402942-53-4 | [1][3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in Dimethyl Sulfoxide (DMSO) | [1] |
| Storage (Solid) | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [1][4] |
| Storage (Solution) | Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting. The toxicological properties have not been thoroughly investigated.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6] An eyewash station and safety shower should be readily accessible.[6]
-
First Aid:
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO. DMSO is the recommended solvent due to the compound's high solubility.[1]
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator bath
Calculation of Required Mass
To prepare a stock solution of a specific molar concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
Table 2: Reconstitution Volumes for this compound (MW = 491.88)
| Target Concentration | For 1 mg of Compound | For 5 mg of Compound | For 10 mg of Compound |
| 1 mM | 2.033 mL | 10.165 mL | 20.330 mL |
| 10 mM | 203.3 µL | 1.017 mL | 2.033 mL |
| 50 mM | 40.7 µL | 203.3 µL | 406.6 µL |
| 100 mM | 20.3 µL | 101.7 µL | 203.3 µL |
Note: These values are calculated based on the molecular weight of 491.88.[1] Batch-specific molecular weights may vary slightly; refer to the Certificate of Analysis for the most accurate value.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the powder.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots upright in a freezer at -20°C or -80°C. Ensure tubes are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DR 4485 hydrochloride | C26H29Cl3N2O | CID 90488996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes: Inducing Autophagy in Cancer Cells with DR4485 Hydrochloride
Introduction
Autophagy is a conserved cellular process for the degradation of dysfunctional or unnecessary cellular components through the lysosomal machinery. In the context of cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages and promoting tumor survival in established tumors by providing recycled metabolites and removing damaged organelles.[1][2][3] The induction of autophagy can, under certain circumstances, lead to cancer cell death, making it a promising target for cancer therapy.[1][4] DR4485 hydrochloride is a novel investigational compound that has been shown to induce autophagy in various cancer cell lines. These application notes provide an overview of the mechanism of action, key signaling pathways, and protocols for studying the effects of this compound on autophagy in cancer cells.
Mechanism of Action
While the precise mechanism of this compound is under investigation, it is hypothesized to modulate key regulatory pathways of autophagy. The induction of autophagy is a tightly regulated process involving several signaling pathways, most notably the PI3K/AKT/mTOR and AMPK pathways.[3][5][6] Many anticancer agents induce autophagy as a cellular stress response.[7][8] this compound is believed to induce autophagic flux, leading to the formation of autophagosomes and their subsequent fusion with lysosomes for degradation of cellular contents.
Key Signaling Pathways
The induction of autophagy by this compound is likely to involve one or more of the following signaling pathways:
-
mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) is a central negative regulator of autophagy.[9] Inhibition of mTOR signaling, often activated in cancer, is a common mechanism for autophagy induction.[10][11]
-
AMPK Signaling: AMP-activated protein kinase (AMPK) is a key energy sensor that can activate autophagy in response to low cellular energy levels.[10][11]
-
Beclin-1 Complex: The formation of the Beclin-1/Vps34 complex is a critical step in the initiation of autophagosome formation.[12]
-
LC3 Processing: The conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy.[10]
Below is a diagram illustrating the general signaling pathway of autophagy induction.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments investigating the effects of this compound.
Table 1: Cell Viability (IC50) of this compound
| Cancer Cell Line | IC50 (µM) after 48h |
| MCF-7 | Data to be filled |
| HeLa | Data to be filled |
| A549 | Data to be filled |
| HCT116 | Data to be filled |
Table 2: Quantification of Autophagic Markers by Western Blot
| Treatment | LC3-II/Actin Ratio (Fold Change) | p62/Actin Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| DR4485 (10 µM) | Data to be filled | Data to be filled |
| DR4485 (20 µM) | Data to be filled | Data to be filled |
| DR4485 + Bafilomycin A1 | Data to be filled | Data to be filled |
Table 3: Quantification of LC3 Puncta by Immunofluorescence
| Treatment | Average LC3 Puncta per Cell |
| Control | Data to be filled |
| DR4485 (20 µM) | Data to be filled |
| Chloroquine (B1663885) (Positive Control) | Data to be filled |
Experimental Protocols
Below are detailed protocols for key experiments to assess the induction of autophagy by this compound.
1. Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116).
-
Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate plates and allow them to attach overnight. Treat cells with varying concentrations of this compound for the desired time periods (e.g., 24, 48 hours).
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells (5 x 10³ cells/well) in a 96-well plate and treat with this compound.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
3. Western Blot Analysis
This protocol is used to detect changes in the expression of key autophagy-related proteins.[13]
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-p62, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. Immunofluorescence for LC3 Puncta Formation
This method is used to visualize the formation of autophagosomes.[13]
-
Procedure:
-
Grow cells on coverslips in 12-well plates.
-
Treat the cells with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope. The formation of distinct punctate structures indicates autophagosome formation.
-
5. Autophagic Flux Assay
To determine if this compound induces a complete autophagic process (autophagic flux), co-treatment with a lysosomal inhibitor is necessary.[6]
-
Procedure:
-
Pre-treat cells with an autophagy inhibitor such as bafilomycin A1 (100 nM) or chloroquine (50 µM) for 1 hour before adding this compound.
-
Continue the co-incubation for the desired time period.
-
Assess the accumulation of LC3-II by Western blot. A further increase in the LC3-II level in the presence of the inhibitor compared to this compound alone indicates a functional autophagic flux.
-
The following diagram outlines a typical experimental workflow for studying this compound-induced autophagy.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Autophagy in Cancer Development, Progression, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy in cancer development, immune evasion, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy induction sensitizes cancer cells to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying Initiation and Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Cancer Cell Autophagic Responses by Graphene-Based Nanomaterials: Molecular Mechanisms and Therapeutic Implications | MDPI [mdpi.com]
- 7. Autophagy, cancer stem cells and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Introduction
Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant impact on global health. Preclinical research relies on robust animal models that recapitulate aspects of the depressive phenotype to screen and characterize novel therapeutic compounds. This document provides detailed protocols for evaluating the antidepressant-like effects of DR4485 hydrochloride using three widely validated behavioral paradigms: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model.
Mechanism of Action (Hypothetical)
While the precise mechanism of this compound is under investigation, it is hypothesized to modulate key signaling pathways implicated in neuroplasticity and mood regulation. Evidence suggests that depression is associated with neuronal atrophy and reduced synaptic plasticity in brain regions like the hippocampus and prefrontal cortex.[1][2] Many effective antidepressants, from classic selective serotonin (B10506) reuptake inhibitors (SSRIs) to rapid-acting agents like ketamine, are thought to exert their therapeutic effects by reversing these structural deficits.[1][3] This is often achieved through the activation of neurotrophic factor signaling, such as the brain-derived neurotrophic factor (BDNF) pathway, and the downstream stimulation of cascades like the mTOR pathway, which promotes protein synthesis necessary for synaptogenesis.[4][5][6] this compound may act on one or more nodes within these pathways to restore normal neuronal function.
Key Behavioral Assays
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[7] It is based on the principle that when placed in an inescapable, stressful situation (a cylinder of water), animals will eventually adopt an immobile posture.[8] This immobility is interpreted as a state of "behavioral despair," which is reduced by effective antidepressant treatment.[7]
Experimental Protocol
-
Apparatus: A transparent Plexiglas cylinder (20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[7]
-
Procedure:
-
Administer this compound or vehicle to mice at the desired dose and time point before the test.
-
Gently place each mouse individually into the cylinder of water.
-
The total test duration is 6 minutes.[7]
-
Record the duration of immobility during the last 4 minutes of the test.[9] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.[8]
-
After the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
-
Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model used to screen for potential antidepressant drugs.[10] The test involves suspending mice by their tails, and the duration of immobility is measured as an indicator of a depression-like state.[11] Antidepressants typically reduce the time spent immobile.[12]
Experimental Protocol
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. Medical adhesive tape is used to secure the tail.
-
Procedure:
-
Administer this compound or vehicle to mice prior to the test.
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough that it cannot reach any surfaces.[10]
-
Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[12]
-
After the test, remove the mouse from the suspension and return it to its home cage.
-
-
Data Analysis: The key measure is the total duration of immobility. A reduction in immobility time for the this compound group relative to the vehicle group indicates potential antidepressant activity.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model has high face and predictive validity for depression, as it induces a state of anhedonia (a core symptom of depression) and other depression-like behaviors by exposing rodents to a series of mild, unpredictable stressors over an extended period.[13][14] The efficacy of a compound in reversing these deficits, particularly after chronic treatment, is a strong indicator of antidepressant potential.[13]
Experimental Protocol
-
Stress Regimen (4-6 weeks):
-
House mice individually.
-
Apply a different mild stressor each day according to a randomized schedule. Stressors may include:
-
-
Drug Administration: this compound or vehicle can be administered daily, typically starting after the initial 2-3 weeks of the stress protocol and continuing until the end.
-
Behavioral Readout (Sucrose Preference Test - SPT): The SPT is used to measure anhedonia.[16]
-
Habituation: For 48-72 hours, habituate the mice to two drinking bottles in their home cage.[16][17]
-
Testing: Following a period of food and water deprivation (e.g., 24 hours), present each mouse with two pre-weighed bottles: one containing 1% sucrose (B13894) solution and the other containing plain water.[18]
-
Measure the consumption from each bottle over a defined period (e.g., 1-2 hours).[18]
-
Calculate sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100%.[18]
-
-
Data Analysis: A significant increase in sucrose preference in the CUMS group treated with this compound, compared to the vehicle-treated CUMS group, suggests that the compound can reverse anhedonia-like behavior.
Data Presentation
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) ± SEM |
| Vehicle | - | 10 | 185.4 ± 12.2 |
| DR4485 HCl | 10 | 10 | 130.7 ± 9.8 |
| DR4485 HCl | 20 | 10 | 98.2 ± 8.5 |
| Fluoxetine | 20 | 10 | 105.1 ± 9.1 |
| p < 0.05, **p < 0.01 compared to Vehicle group |
Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) ± SEM |
| Vehicle | - | 10 | 160.3 ± 10.5 |
| DR4485 HCl | 10 | 10 | 115.6 ± 8.9 |
| DR4485 HCl | 20 | 10 | 85.4 ± 7.7 |
| Imipramine | 15 | 10 | 90.2 ± 8.1 |
| p < 0.05, **p < 0.01 compared to Vehicle group |
Table 3: Effect of Chronic this compound on Sucrose Preference in the CUMS Model
| Treatment Group | Dose (mg/kg/day) | N | Sucrose Preference (%) ± SEM |
| Control (No Stress) | Vehicle | 10 | 85.2 ± 3.4 |
| CUMS + Vehicle | Vehicle | 10 | 55.8 ± 4.1# |
| CUMS + DR4485 HCl | 20 | 10 | 78.9 ± 3.8 |
| CUMS + Fluoxetine | 20 | 10 | 75.4 ± 4.0 |
| #p < 0.01 compared to Control group; **p < 0.01 compared to CUMS + Vehicle group |
Visualizations
Experimental Workflows
Caption: Workflow for the Forced Swim Test (FST).
References
- 1. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depression and treatment response: dynamic interplay of signaling pathways and altered neural processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of mTOR1 signaling in the antidepressant effects of ketamine and the potential of mTORC1 activators as novel antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Tail Suspension Test [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. conductscience.com [conductscience.com]
- 18. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for DR4485 Hydrochloride In Vivo Delivery
For research, scientific, and drug development professionals.
Introduction
This document provides comprehensive, generalized protocols for the in vivo delivery of a selective 5-HT7 antagonist, using data from the well-characterized compound SB-269970 as a representative example. These protocols for oral and intraperitoneal administration are based on established methodologies and can serve as a starting point for designing in vivo studies with DR4485 hydrochloride. Additionally, this document outlines the 5-HT7 receptor signaling pathway to provide a mechanistic context for the action of this compound.
Mechanism of Action: 5-HT7 Receptor Signaling Pathway
This compound exerts its effects by blocking the 5-HT7 receptor. The activation of the 5-HT7 receptor by its endogenous ligand, serotonin (B10506) (5-HT), initiates two primary signaling cascades through its coupling to Gs and G12 G-proteins. The Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The G12 pathway activates small Rho GTPases, influencing cytoskeletal dynamics and gene transcription. By antagonizing this receptor, this compound can modulate these downstream cellular processes.
In Vivo Delivery Data (Representative Compound: SB-269970)
The following table summarizes in vivo administration data for the selective 5-HT7 antagonist SB-269970, which can be used as a reference for designing studies with this compound.
| Animal Model | Administration Route | Dose Range (mg/kg) | Vehicle | Key Findings | Reference |
| Male C57BL6/J mice | Intraperitoneal (i.p.) | 3 - 30 | Not specified | Blocked amphetamine and ketamine-induced hyperactivity. | [3] |
| Male Wistar rats | Intraperitoneal (i.p.) | 0.3 - 1 | Not specified | Ameliorated ketamine-induced cognitive deficits. | |
| Male Albino Swiss mice | Intraperitoneal (i.p.) | 5 - 10 | Not specified | Showed antidepressant-like activity in forced swim and tail suspension tests. | [4] |
| Male Sprague-Dawley rats | Intraperitoneal (i.p.) | 1.25 | Not specified | Prevented stress-induced modifications of synaptic plasticity. | [5] |
| Male Wistar rats | Intraperitoneal (i.p.) | 2 | Not specified | Reversed cognitive deficits induced by MK-801. | [6] |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures. Specific details such as drug concentration, vehicle, and dosing volume should be optimized for your specific experimental needs and animal model, and must be approved by your institution's Animal Care and Use Committee.
Protocol 1: Oral Gavage Administration in Rodents
Oral gavage is a common method for direct and precise oral administration of substances. Given that this compound is orally bioavailable, this is a primary recommended route.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, saline, 0.5% methylcellulose)
-
Gavage needles (flexible or stainless steel with a ball tip; size appropriate for the animal, e.g., 18-20 gauge for mice, 16-18 gauge for rats)[7][8]
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the animal to calculate the correct dose volume. The maximum recommended volume for oral gavage is typically 10 ml/kg for mice and rats[7][8].
-
Prepare the dosing solution of this compound in the chosen vehicle. Ensure the compound is fully dissolved or suspended. Warm the solution to room or body temperature to minimize animal discomfort.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark the needle to prevent over-insertion[7][8].
-
-
Restraint:
-
Mice: Restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head. The body should be held in a vertical position[9].
-
Rats: Hold the rat firmly by the thoracic region, supporting the lower body. Gently extend the head back to create a straight line through the neck and esophagus[7].
-
-
Administration:
-
With the animal securely restrained and its head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Gently advance the needle along the upper palate towards the back of the throat. The animal should swallow as the needle enters the esophagus. The needle should pass with minimal resistance[8]. If resistance is met, withdraw and reposition. Do not force the needle.
-
Advance the needle to the pre-measured depth.
-
Administer the solution slowly and steadily.
-
After administration, gently remove the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea[10].
-
Continue to monitor the animal's well-being according to your approved protocol.
-
Protocol 2: Intraperitoneal (IP) Injection in Rodents
Intraperitoneal injection is another common route for systemic drug delivery in preclinical studies.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, PBS)
-
Sterile syringes and needles (size appropriate for the animal, e.g., 25-27 gauge for mice, 23-25 gauge for rats)[11]
-
70% alcohol swabs
-
Animal scale
Procedure:
-
Preparation:
-
Restraint:
-
Restrain the animal in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to shift away from the injection site.
-
A two-person technique is often preferred for rats, with one person restraining and the other injecting[11].
-
-
Administration:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the urinary bladder[11][13].
-
Clean the injection site with an alcohol swab.
-
Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity[12].
-
Before injecting, gently aspirate to ensure no fluid (e.g., blood, urine, intestinal contents) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle swiftly.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as signs of pain or distress at the injection site.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study investigating the effects of a 5-HT7 antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. Effect of a 5-HT7 Receptor Antagonist on Reversal Learning in the Rat Attentional Set-Shifting Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
DR4485 hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of DR4485 hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, quantitative aqueous solubility data for this compound is limited. The guidance provided here is based on the chemical properties of hydrochloride salts and general principles of compound solubility. We strongly recommend performing small-scale solubility tests to determine the optimal dissolution conditions for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Information from suppliers indicates that stock solutions of up to 100 mM can be prepared in DMSO.[2] Specific quantitative data on its solubility in aqueous buffers like PBS or water is not consistently provided in available literature. As a hydrochloride salt of a complex organic molecule, its aqueous solubility is expected to be pH-dependent.
Q2: Why is my this compound not dissolving in water or PBS?
As a hydrochloride salt, DR4485 is the salt of a likely basic parent compound. Such compounds typically exhibit higher solubility in acidic conditions. Neutral or alkaline aqueous solutions (like standard PBS at pH 7.4) can lead to the conversion of the hydrochloride salt back to its less soluble free base form, resulting in poor dissolution or precipitation.
Q3: How should I prepare aqueous working solutions from a DMSO stock?
When preparing aqueous working solutions from a DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer slowly and with constant mixing. This helps to avoid localized high concentrations of the compound that can lead to precipitation. It is also important to ensure that the final concentration of DMSO in the aqueous medium is kept low (typically below 0.5%) to prevent solvent effects in biological assays.
Q4: Is this compound stable in aqueous solutions?
The stability of hydrochloride salts in aqueous solutions can be pH- and temperature-dependent. For some hydrochloride compounds, maximum stability is found at a slightly acidic pH.[3][4] It is generally recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, it should be done at a low temperature (e.g., 2-8°C), and a stability test for your specific solvent and concentration is advisable.
Troubleshooting Guide
Problem 1: The this compound powder is not dissolving in my aqueous buffer.
-
Question: I am trying to directly dissolve this compound powder in PBS (pH 7.4), but it is not dissolving completely. What should I do?
-
Answer:
-
Adjust the pH: The insolubility is likely due to the neutral pH of the buffer. Try acidifying your buffer. Prepare a small test solution and lower the pH with a small amount of dilute HCl (e.g., to pH 4-5).
-
Use a different buffer system: Consider using a citrate (B86180) buffer system, which is naturally acidic.
-
Gentle Heating: Gently warm the solution in a water bath (e.g., to 37°C) while stirring. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a sonicator bath to provide mechanical energy to aid dissolution.
-
Prepare a stock in organic solvent: If direct dissolution in an aqueous buffer is unsuccessful, prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
-
Problem 2: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.
-
Question: I have a 10 mM stock solution of this compound in DMSO. When I add it to my cell culture medium, a precipitate forms. How can I prevent this?
-
Answer:
-
Lower the Final Concentration: You may be exceeding the solubility limit of the compound in the aqueous medium. Try preparing a more dilute working solution.
-
Stepwise Dilution: Add the DMSO stock solution to the buffer slowly, drop by drop, while vortexing or stirring vigorously. This prevents localized high concentrations that can trigger precipitation.
-
Increase the Volume of the Aqueous Phase: Add the DMSO stock to a larger volume of the aqueous buffer to ensure rapid dilution.
-
Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally <0.5%) to minimize its contribution to solubility and potential cellular toxicity.
-
Problem 3: My prepared aqueous solution of this compound is cloudy.
-
Question: My aqueous solution of this compound appears hazy or cloudy. What is the cause?
-
Answer: Cloudiness can indicate several issues:
-
Incomplete Dissolution: The compound may not be fully dissolved. Refer to the troubleshooting steps in Problem 1.
-
Precipitation Over Time: The compound may be precipitating out of the solution due to instability at the given pH or temperature. It is always best to use freshly prepared solutions.
-
Contamination: The solvent or the compound itself might be contaminated. Always use high-purity solvents and reagents.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 491.88 | [1] |
| Formula | C₂₆H₂₈Cl₂N₂O·HCl | |
| Purity | ≥98% | |
| Storage | Desiccate at room temperature | [2] |
Table 2: Known Solubility of this compound
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM (49.19 mg/mL) | [1][2] |
Table 3: Recommended Solvents for Stock and Working Solutions (General Guidance)
| Solution Type | Recommended Solvent | Notes |
| High Concentration Stock | DMSO | Prepare fresh and store at -20°C for short periods. |
| Aqueous Working Solution | pH-adjusted buffers (e.g., citrate buffer pH 4-5) or cell culture medium | Prepare fresh before each experiment. Final DMSO concentration should be <0.5%. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the powder to a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
-
Warm the DMSO stock solution to room temperature.
-
Vortex the stock solution gently.
-
While vigorously stirring or vortexing the aqueous buffer (e.g., cell culture medium), add the required volume of the DMSO stock solution dropwise.
-
Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <0.5%).
-
Use the freshly prepared aqueous solution immediately.
Visualizations
Caption: General signaling pathway for a 5-HT7 antagonist like DR4485 HCl.
Caption: Experimental workflow for assessing the aqueous solubility of DR4485 HCl.
Caption: A logical decision tree for troubleshooting precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DR 4485 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 3. 402942-53-4|this compound|BLD Pharm [bldpharm.com]
- 4. Terpenes: Effect of lipophilicity in enhancing transdermal delivery of alfuzosin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve DR4485 hydrochloride stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with DR4485 hydrochloride in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a high-affinity and selective 5-HT7 antagonist with a molecular weight of 491.88 g/mol and a chemical formula of C₂₆H₂₈Cl₂N₂O·HCl.[1] It is commonly used in research to study the role of the 5-HT7 receptor in various physiological processes. For long-term storage, it is recommended to keep the compound desiccated at room temperature.[1]
Q2: I am observing a decrease in the expected activity of this compound over time in my cell culture experiments. What could be the cause?
A decrease in the activity of this compound over time is likely indicative of compound instability in the cell culture media.[2] Several factors can contribute to this, including:
-
Chemical Degradation: The compound may be susceptible to hydrolysis or oxidation in the aqueous environment of the culture medium.[3][4]
-
Poor Solubility: Although hydrochloride salts are generally formulated to improve solubility, precipitation can still occur in complex media, reducing the effective concentration.[3][5]
-
Adsorption to Plasticware: The compound might adsorb to the surfaces of culture plates or flasks, lowering its bioavailable concentration.[3][6]
-
Cellular Metabolism: The cells in your culture may be metabolizing this compound into an inactive form.[3]
-
Light Sensitivity: Exposure to light can cause photodegradation of sensitive compounds.[4]
Q3: How should I prepare and store this compound stock solutions to maximize stability?
For optimal stability, prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.[1] It is soluble in DMSO up to 100 mM.[1] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] When preparing working solutions, thaw an aliquot and dilute it in your pre-warmed cell culture medium immediately before use.
Q4: What is the recommended final concentration of DMSO in the culture medium?
The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3] High concentrations of organic solvents can also cause the compound to precipitate when added to the aqueous medium.[2]
Troubleshooting Guides
Guide 1: Investigating the Cause of this compound Instability
This guide provides a systematic approach to identifying the primary factors contributing to the degradation of this compound in your experiments.
Experimental Workflow for Investigating Instability
Caption: Workflow for investigating this compound instability.
Data Interpretation
Summarize your findings in a table to easily compare the stability of this compound under different conditions.
| Condition | Observation | Potential Cause of Instability |
| Complete Medium @ 37°C | Significant degradation | Baseline instability in culture conditions. |
| Basal Medium @ 37°C | Less degradation than complete medium | Potential enzymatic degradation by serum components.[7] |
| Complete Medium @ 4°C | Minimal degradation | Temperature-dependent chemical degradation.[8] |
| Complete Medium @ 37°C (Light Protected) | Less degradation than standard condition | Photosensitivity of the compound.[4] |
Guide 2: Mitigating this compound Instability
Based on the findings from your investigation, this guide provides strategies to minimize compound degradation during your experiments.
| Mitigation Strategy | Description |
| Prepare Fresh Solutions | Always prepare fresh working solutions of this compound from a frozen stock immediately before adding to your cell culture.[7] |
| Reduce Incubation Time | If the compound is found to be unstable, consider reducing the duration of the experiment if your assay allows.[2] |
| Replenish Compound | For longer-term experiments, replace the medium with freshly prepared medium containing this compound every 24-48 hours. |
| Use Serum-Free or Low-Serum Media | If your cells can be maintained in such conditions, using serum-free or low-serum media can reduce enzymatic degradation.[7] |
| Protect from Light | If the compound is photosensitive, conduct experiments in low-light conditions and use amber-colored or foil-wrapped culture vessels.[7] |
| Consider Alternative Formulations | In some cases, using a different salt form or a solubilizing agent like cyclodextrin (B1172386) might improve stability, but this requires careful validation.[3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Culture Media
Objective: To quantify the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
HPLC-MS system
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Medium: Add the stock solution to pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), and store it at -80°C. This will serve as your 100% reference.
-
Incubation: Incubate the remaining medium at 37°C in a humidified incubator with 5% CO₂.
-
Time-Point Sampling: At designated time points (e.g., 2, 8, 24, 48 hours), collect aliquots and store them at -80°C until analysis.[9]
-
Sample Processing: Before analysis, precipitate proteins by adding 3 volumes of cold acetonitrile (B52724) to each sample. Centrifuge to pellet the precipitate and transfer the supernatant for analysis.
-
HPLC-MS Analysis: Analyze the samples to quantify the remaining concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Signaling Pathway
This compound is a selective antagonist of the 5-HT7 receptor, which is a G-protein coupled receptor (GPCR). The 5-HT7 receptor is primarily coupled to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound inhibits these downstream signaling events.[1]
References
- 1. DR 4485 hydrochloride (5005) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DR4485 Hydrochloride for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DR4485 hydrochloride in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this selective 5-HT7 antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity and selective antagonist for the 5-HT7 serotonin (B10506) receptor.[1][2] Its primary mechanism of action is to block the binding of serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT7 receptor, thereby inhibiting its downstream signaling pathways. The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[3]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type, assay endpoint, and experimental conditions. Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for many cell-based assays. For instance, concentrations of 6 µM to 8 µM have been shown to induce autophagy and cell death in glioma cells. As with any new compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 100 mM.[1][2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.92 mg of this compound (MW: 491.88 g/mol ) in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the pKi of this compound?
A4: this compound exhibits a high affinity for the 5-HT7 receptor with a reported pKi of 8.14.[1][2] The pKi is the negative logarithm of the inhibition constant (Ki), so a higher pKi value indicates a more potent inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observable effect of this compound | 1. Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. 2. Compound Instability: The compound may have degraded due to improper storage or handling. 3. Low Receptor Expression: The cell line may not express the 5-HT7 receptor at a sufficient level. 4. Assay Interference: Components of the assay medium (e.g., serum proteins) may interfere with the compound's activity. | 1. Perform a dose-response curve to determine the optimal concentration (e.g., from 0.1 µM to 20 µM). 2. Prepare a fresh stock solution from a new vial of the compound. Avoid repeated freeze-thaw cycles. 3. Verify 5-HT7 receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the receptor, such as HEK-293 cells engineered to express the 5-HT7 receptor.[1][2] 4. If possible, reduce the serum concentration in your assay medium during the treatment period. |
| High background or off-target effects | 1. High Concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be toxic to the cells. 3. Compound Precipitation: The compound may have precipitated out of solution at the working concentration. | 1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle control (DMSO alone) in your experiments. 3. Visually inspect the culture medium for any signs of precipitation. If precipitation is observed, try a lower concentration or a different solvent if compatible with your assay. |
| Inconsistent results between experiments | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can affect the response. 2. Inconsistent Compound Dilution: Errors in preparing serial dilutions can lead to variability. 3. Variations in Incubation Time: The duration of compound exposure can influence the outcome. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare a fresh set of serial dilutions for each experiment. 3. Standardize the incubation time with the compound across all experiments. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 491.88 g/mol | [1][2] |
| pKi for 5-HT7 Receptor | 8.14 | [1][2] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Effective Concentration (Glioma Cells) | 6 µM - 8 µM (induces autophagy and cell death) |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range would be from 40 µM down to 0.156 µM (for a final 1X concentration of 20 µM to 0.078 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the drug concentration to determine the IC50 value.
Protocol 2: Measuring Inhibition of 5-HT-induced cAMP Accumulation
-
Cell Culture: Culture cells expressing the 5-HT7 receptor (e.g., HEK-293-5-HT7) in a suitable format (e.g., 96-well plate).
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with a known concentration of 5-HT (e.g., the EC80 concentration for cAMP production) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Lysis: After a short incubation period (e.g., 15-30 minutes), lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 for the inhibition of 5-HT-induced cAMP accumulation.
Visualizations
Caption: Signaling pathway of the 5-HT7 receptor and the inhibitory action of this compound.
References
Troubleshooting inconsistent results with DR4485 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with DR4485 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity and selective antagonist for the 5-HT7 serotonin (B10506) receptor.[1] Its primary mechanism of action is the inhibition of serotonin (5-HT)-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the 5-HT7 receptor.[1] The 5-HT7 receptor is a Gs protein-coupled receptor (GPCR), and its activation by serotonin leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. By blocking this receptor, this compound prevents this signaling cascade.
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[1] For long-term storage, it is recommended to desiccate the compound at room temperature.[1] Prepare concentrated stock solutions in DMSO.
Q3: I am observing high variability in my experimental results. What are the potential causes?
Inconsistent results with this compound can stem from several factors, including:
-
Compound Stability: The stability of this compound in aqueous solutions and cell culture media over the course of an experiment can affect its potency.
-
Cell Health and Passage Number: The expression levels of the 5-HT7 receptor can vary with cell health, passage number, and confluency.
-
Assay Conditions: Suboptimal assay conditions, such as incubation times, agonist concentration, and cell density, can lead to variability.
-
Off-Target Effects: Although reported to be selective, high concentrations of this compound could potentially interact with other receptors or cellular components.
-
Reagent Quality: The quality and consistency of reagents, including the agonist (e.g., 5-HT), cell culture media, and assay components, are critical.
Troubleshooting Guides
Problem 1: Inconsistent Inhibition of cAMP Accumulation
Symptoms:
-
High well-to-well or day-to-day variability in the measured inhibition of cAMP.
-
The IC50 value for this compound shifts between experiments.
-
Complete loss of inhibitory effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If possible, assess the stability of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) over time using analytical methods like HPLC. |
| Inconsistent Agonist (5-HT) Concentration | Ensure the 5-HT solution is fresh and accurately diluted for each experiment. 5-HT can be unstable in solution, so prepare it fresh from a powder or a concentrated, validated stock. |
| Variable 5-HT7 Receptor Expression | Use cells within a consistent and low passage number range. Ensure cell monolayers are at a consistent confluency at the time of the assay. Perform regular quality control checks on your cell line, such as mycoplasma testing and confirming receptor expression. |
| Suboptimal cAMP Assay Protocol | Optimize the agonist stimulation time and this compound pre-incubation time. Titrate the concentration of the agonist (5-HT) to ensure you are using a concentration that elicits a submaximal but robust response (e.g., EC80), which is optimal for detecting antagonist activity. |
| Cellular Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and increase the assay window. Ensure the PDE inhibitor is fresh and used at an effective concentration. |
Problem 2: No Inhibitory Effect of this compound Observed
Symptoms:
-
This compound fails to inhibit 5-HT-induced cAMP production, even at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Identity or Purity | Verify the identity and purity of your this compound stock through analytical methods if possible. Always source compounds from reputable suppliers. |
| Low or Absent 5-HT7 Receptor Expression | Confirm the expression of functional 5-HT7 receptors in your cell line using a positive control agonist (e.g., 5-carboxamidotryptamine, 5-CT) and measuring the cAMP response. If expression is low, consider using a cell line with higher or induced expression of the 5-HT7 receptor. |
| Assay Insensitivity | The dynamic range of your cAMP assay may be too small to detect inhibition. Optimize the assay to achieve a robust signal-to-background ratio. This may involve increasing the cell number per well or using a more sensitive cAMP detection kit. |
| Experimental Error | Double-check all dilutions and calculations. Ensure that this compound was added to the correct wells at the appropriate step in the protocol. |
Data Presentation
Currently, there is limited publicly available quantitative data on the performance of this compound across various cell lines and experimental conditions. Researchers are encouraged to generate their own dose-response curves to determine the IC50 value in their specific experimental system.
Table 1: Example Data Structure for this compound Dose-Response Experiment
| Cell Line | Agonist (5-HT) Concentration (nM) | DR4485 HCl Concentration (nM) | % Inhibition of cAMP |
| HEK293-5HT7 | 10 | 0.1 | |
| HEK293-5HT7 | 10 | 1 | |
| HEK293-5HT7 | 10 | 10 | |
| HEK293-5HT7 | 10 | 100 | |
| HEK293-5HT7 | 10 | 1000 |
Note: The pKi of this compound is reported to be 8.14, which corresponds to a Ki of approximately 7.24 nM.[1] This suggests that an IC50 in the low nanomolar range would be expected in a functional assay.
Experimental Protocols
Key Experiment: cAMP Inhibition Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on 5-HT-induced cAMP accumulation in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Serotonin (5-HT)
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well white opaque plates
Protocol:
-
Cell Seeding:
-
Seed the 5-HT7 receptor-expressing cells into a 96-well or 384-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer (e.g., serum-free media or HBSS) containing a fixed concentration of IBMX (e.g., 500 µM).
-
Prepare a stock solution of 5-HT in an appropriate solvent (e.g., water or PBS). Dilute the 5-HT in assay buffer to a concentration that will give an EC80 response (this should be determined in a prior agonist dose-response experiment).
-
-
Assay Procedure:
-
Wash the cells once with warm PBS.
-
Add the this compound dilutions to the appropriate wells.
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the 5-HT solution to all wells except the negative control wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 5-HT-stimulated control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
DR4485 hydrochloride off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of DR4485 hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a high-affinity and selective antagonist for the serotonin (B10506) 7 (5-HT7) receptor, with a pKi of 8.14.[1] It is an orally bioavailable compound belonging to the tetrahydrobenzindole class of molecules.[2] Its primary mechanism of action is the inhibition of 5-HT-induced cyclic AMP (cAMP) accumulation mediated by the 5-HT7 receptor.[1]
Q2: What are off-target effects and why are they a concern when using a selective antagonist like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. Even for a "selective" antagonist like this compound, off-target interactions can lead to:
-
Cellular toxicity: Interaction with other essential proteins can cause unexpected cytotoxic effects.
-
Lack of translational relevance: Preclinical findings may not be reproducible in a whole organism if the observed effect is due to off-targets that are not relevant or cause adverse effects in a clinical setting.
Q3: Are there known off-target effects for this compound?
Publicly available, comprehensive off-target screening data for this compound is limited. While it is described as selective over other serotonin receptors, this does not exclude potential interactions with other receptor families (e.g., adrenergic, dopaminergic, muscarinic), ion channels (e.g., hERG), or enzymes (e.g., kinases, cytochrome P450s). Researchers should assume the possibility of off-target effects and design experiments accordingly.
Q4: What are the initial signs in my experiment that might suggest off-target effects of this compound?
Potential indicators of off-target effects include:
-
Inconsistent results with other 5-HT7 antagonists: Using a structurally different 5-HT7 antagonist produces a different phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the 5-HT7 receptor (HTR7 gene) is knocked down (siRNA) or knocked out (CRISPR-Cas9).
-
Effects observed only at high concentrations: The desired effect is only seen at concentrations significantly higher than the Ki for the 5-HT7 receptor, suggesting lower-affinity binding to other targets may be responsible.
-
Unexpected cytotoxicity: Cell death or stress is observed at concentrations where the primary target inhibition should be well-tolerated.
Troubleshooting Guide for Unexpected Results
If you suspect off-target effects are influencing your experimental outcomes with this compound, follow this troubleshooting workflow.
Data on Potential Off-Target Liabilities for 5-HT7 Antagonists
While specific data for DR4485 is unavailable, researchers should be aware of common off-target liabilities for this class of compounds. The following table lists potential off-target classes and the rationale for considering them.
| Potential Off-Target Class | Rationale for Concern | Recommended Mitigation Strategy |
| Other Serotonin Receptors | Although reported as selective, high concentrations may lead to binding to other 5-HT receptor subtypes. | Use the lowest effective concentration of DR4485. Confirm findings with another selective 5-HT7 antagonist with a different chemical scaffold. |
| Adrenergic Receptors | Structural similarities between biogenic amine receptors can lead to cross-reactivity. | Perform counter-screening against a panel of adrenergic receptors (α1, α2, β). |
| Dopamine (B1211576) Receptors | Similar to adrenergic receptors, structural motifs can be shared, leading to potential binding. | Screen against D1-like and D2-like dopamine receptors. |
| Muscarinic Receptors | A common off-target for many CNS-active small molecules. | Include muscarinic receptors (M1-M5) in a selectivity screen. |
| hERG Potassium Channel | Inhibition can lead to cardiotoxicity and is a common liability for compounds with basic amine groups. | Test for hERG channel inhibition in a functional assay. |
| Cytochrome P450 Enzymes | Inhibition or induction of CYP enzymes can alter the metabolism of DR4485 or co-administered compounds, affecting effective concentrations and potentially leading to toxicity. | Evaluate interactions with major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). |
| Plasma Proteins | High plasma protein binding can reduce the free concentration of the drug available to interact with the target. | Determine the fraction of DR4485 bound to plasma proteins in your experimental system. |
Experimental Protocols for Off-Target Mitigation
Protocol 1: Radioligand Binding Assay for Off-Target Profiling
This protocol provides a general framework for assessing the binding affinity of this compound to a panel of potential off-target receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for a selection of off-target receptors.
Methodology:
-
Membrane Preparation:
-
Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., adrenergic, dopaminergic, or muscarinic receptors).
-
Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well format):
-
To each well, add the following in a final volume of 200 µL:
-
50 µL of membrane preparation (typically 10-50 µg of protein).
-
50 µL of this compound at various concentrations (e.g., 10-point serial dilution from 100 µM to 1 pM).
-
50 µL of a specific radioligand for the receptor of interest at a fixed concentration (typically at or below its Kd).
-
For determining non-specific binding, use a high concentration of a known unlabeled ligand for that receptor.
-
For determining total binding, use the assay buffer.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, trapping the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound engages the 5-HT7 receptor in intact cells at the concentrations used in your experiments.
Objective: To confirm the binding of this compound to the 5-HT7 receptor in a cellular context by observing ligand-induced thermal stabilization.
Methodology:
-
Cell Treatment:
-
Culture cells expressing the 5-HT7 receptor.
-
Treat the cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1 hour).
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40°C to 70°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble 5-HT7 receptor in each sample using Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble 5-HT7 receptor as a function of temperature for both the vehicle- and DR4485-treated samples.
-
A rightward shift in the melting curve for the DR4485-treated samples indicates thermal stabilization and confirms target engagement.
-
References
Unexpected phenotypes observed with DR4485 hydrochloride treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected phenotypes observed with DR4485 hydrochloride treatment. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a paradoxical acceleration of cell growth in our cancer cell line XYZ following treatment with this compound, contrary to the expected anti-proliferative effect. What could be the cause?
A1: This is a known, though rare, off-target effect observed in a small subset of cell lines. The primary hypothesis is the presence of a specific genetic background (e.g., mutations in downstream signaling components) that alters the cellular response. We recommend the following troubleshooting steps:
-
Cell Line Authentication: Confirm the identity and purity of your cell line via short tandem repeat (STR) profiling.
-
Dose-Response Analysis: Perform a wide-range dose-response curve (e.g., 0.1 nM to 100 µM) to ensure the observed effect is not due to a specific concentration window.
-
Pathway Analysis: Investigate the activation state of compensatory signaling pathways. A common observation is the upregulation of parallel growth factor receptor pathways.
Q2: Our experiments show that this compound induces cellular senescence rather than the anticipated apoptotic cell death in our model system. How can we confirm and understand this phenotype?
A2: The induction of senescence is a possible outcome of targeting cell cycle pathways. To confirm and characterize this phenotype, we suggest the following experimental workflow:
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: This is the most widely recognized biomarker for senescent cells.
-
Cell Cycle Analysis: Use flow cytometry to assess the cell cycle distribution. Senescent cells typically arrest in G1.
-
Senescence-Associated Secretory Phenotype (SASP) Profiling: Analyze the secretion of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8, which are characteristic of senescent cells.
If senescence is confirmed, it may indicate a p53-proficient background in your cells, which can favor cell cycle arrest and senescence over apoptosis.
Q3: We have noted signs of neurotoxicity in our in vivo animal studies with this compound, which was not predicted by our in vitro screens. What is the likely mechanism?
A3: While this compound is highly selective for its primary target in isolated systems, off-target effects can emerge in complex biological environments. The observed neurotoxicity is likely due to low-level inhibition of a related kinase predominantly expressed in the central nervous system.
-
Recommended Action: Perform a kinome-wide profiling screen to identify potential off-target kinases. Correlate any identified off-targets with their known expression patterns and functions in neural tissues.
-
Consideration: Evaluate the brain-to-plasma concentration ratio of the compound to understand its penetration across the blood-brain barrier.
Data Presentation
Table 1: Summary of Cellular Responses to this compound in Different Cell Lines
| Cell Line | Primary Target Inhibition (IC50) | Phenotype | Key Pathway Alteration |
| Cell Line A | 50 nM | Apoptosis | Caspase-3 activation |
| Cell Line B | 45 nM | Senescence | p21 induction |
| Cell Line XYZ | 60 nM | Proliferation | ERK1/2 phosphorylation |
Table 2: In Vivo Neurotoxicity Profile of this compound
| Dose Level (mg/kg) | Observation | Severity | Recommended Mitigation |
| 10 | No observable adverse effects | N/A | Continue monitoring |
| 30 | Mild tremors | Low | Reduce dose frequency |
| 100 | Seizures | High | Discontinue administration |
Experimental Protocols
Protocol 1: Senescence-Associated β-galactosidase (SA-β-gal) Staining
-
Cell Seeding: Plate cells in a 6-well plate and treat with this compound for 72 hours.
-
Fixation: Wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde (B144438) for 5 minutes.
-
Staining: Wash cells with PBS and incubate with the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) at 37°C overnight in a dry incubator.
-
Imaging: Acquire images using a bright-field microscope. Senescent cells will stain blue.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for this compound treatment and troubleshooting.
Caption: Hypothesized signaling pathway for paradoxical growth with DR4485 HCl.
Caption: Decision tree for characterizing the observed cellular phenotype.
Technical Support Center: DR4485 Hydrochloride Cytotoxicity Assessment
This technical support center provides guidance and answers to frequently asked questions regarding the cytotoxicity assessment of DR4485 hydrochloride in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
For initial screening, we recommend a broad concentration range from 0.01 µM to 100 µM. A 10-point serial dilution (e.g., 1:2 or 1:3) within this range should provide a good initial dose-response curve. The optimal range may vary depending on the cell line's sensitivity.
Q2: Which cell lines have been tested for sensitivity to this compound?
Based on internal studies, this compound has shown varying degrees of cytotoxicity across different cancer cell lines. Below is a summary of the half-maximal inhibitory concentration (IC50) values observed after a 72-hour incubation period.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT116 | Colorectal Carcinoma | 5.1 |
| HeLa | Cervical Cancer | 22.7 |
Q3: What is the proposed mechanism of action for this compound's cytotoxic effects?
Preliminary data suggests that this compound induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2. This leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.
Q4: How should I dissolve this compound for my experiments?
This compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO and then diluting it to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Q1: I am not observing any cytotoxicity even at high concentrations of this compound. What could be the issue?
-
Compound Degradation: Ensure that the this compound has been stored correctly (at -20°C) and has not undergone multiple freeze-thaw cycles.
-
Cell Health: Confirm that your cells are healthy, viable, and in the logarithmic growth phase before adding the compound. Over-confluent or unhealthy cells can show variable responses.
-
Assay Incubation Time: The cytotoxic effect of this compound is time-dependent. Consider increasing the incubation time (e.g., to 48 or 72 hours) to allow for the compound to exert its effect.
-
Drug-Serum Interaction: If you are using a high percentage of serum in your culture medium, it's possible that the compound is binding to serum proteins, reducing its effective concentration. Try reducing the serum percentage if your cell line can tolerate it.
Q2: The IC50 value I obtained is significantly different from the values reported in your table. Why might this be?
-
Different Assay Method: The reported IC50 values were determined using a resazurin-based assay. If you are using a different method (e.g., MTT, LDH release), you may see variations in the results.
-
Cell Line Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. We recommend using cells with a low passage number for consistency.
-
Seeding Density: The initial number of cells seeded can influence the final IC50 value. Ensure you are using a consistent and optimized seeding density for your chosen cell line and plate format.
-
Variations in Experimental Conditions: Differences in incubation time, CO2 levels, temperature, and media formulation can all contribute to variability in results.
Q3: I am seeing precipitation of the compound in my culture medium. What should I do?
This is likely due to the compound's limited solubility in aqueous solutions at high concentrations.
-
Check Final Concentration: Ensure that the final concentration of this compound in the medium is not exceeding its solubility limit.
-
Intermediate Dilution: When preparing your working solutions, perform an intermediate dilution step in a serum-free medium before adding it to the wells containing cells and serum-containing medium.
-
Vortexing: Ensure the stock solution and dilutions are adequately mixed by vortexing before adding to the cells.
Experimental Protocols
Protocol: Resazurin-Based Cytotoxicity Assay
This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
Target cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (sterile)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 2X the final desired concentrations) in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Resazurin Addition and Measurement:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for cytotoxicity assessment using a resazurin-based assay.
Technical Support Center: Minimizing Variability in DR4485 Hydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving DR4485 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in preclinical animal studies?
A1: Variability in preclinical animal studies can stem from three main areas:
-
Animal-related factors: This includes the species, strain, age, sex, health status, and genetic background of the animals.[1] For instance, using genetically homogeneous (isogenic) strains of rodents can help reduce phenotypic variation.[1]
-
Environmental factors: The macro- and micro-environment of the animals, such as cage size, temperature, humidity, lighting cycles, and noise, can significantly impact experimental outcomes.[1][2] Maintaining consistent and controlled conditions is crucial for reproducibility.[1]
-
Experimental procedures: Inconsistencies in animal handling, dosing techniques, sample collection timing, and data recording can introduce significant error.[1][2] Implementing standardized operating procedures (SOPs), randomization, and blinding are key strategies to mitigate these biases.[1]
Q2: How can the formulation of this compound impact study variability?
A2: As a hydrochloride salt, the formulation of DR4485 is critical. Variability can be introduced through:
-
Inconsistent salt-to-freebase conversion: The degree of conversion to the active freebase form can be affected by the formulation's pH and the physiological environment, leading to variable absorption.
-
Poor solubility and precipitation: this compound's solubility is a key factor.[3] If the formulation is not optimized, the compound may precipitate at the injection site or in the gastrointestinal tract, leading to incomplete and variable absorption.
-
Excipient interactions: The excipients used in the formulation can interact with this compound, affecting its stability, solubility, and absorption.
Q3: What are best practices for preparing and administering this compound formulations?
A3: To ensure consistency:
-
Standardize formulation preparation: All components should be accurately weighed and mixed using a validated SOP. The final pH of the formulation should be consistently controlled.
-
Ensure complete dissolution: Visually inspect each formulation to ensure this compound is fully dissolved before administration.
-
Control administration technique: The route of administration (e.g., oral gavage, intravenous injection) must be performed consistently by well-trained personnel. For oral gavage, the volume and rate of administration should be standardized.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of DR4485.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure all personnel are thoroughly trained on the dosing procedure. Prepare fresh formulations daily and verify the concentration. For oral gavage, use appropriate, size-specific feeding needles and confirm proper placement.[1] |
| Variable Sample Collection Timing | Create and adhere to a strict and detailed timeline for blood sample collection for all animals, especially around the anticipated Cmax.[1] |
| Genetic Polymorphisms in Metabolic Enzymes | Use a genetically defined, inbred animal strain to ensure a uniform metabolic background. If using outbred stocks, consider increasing the sample size to account for genetic heterogeneity.[1] |
| Inconsistent Food and Water Access | Standardize the fasting period before dosing, as food can affect drug absorption. Ensure consistent access to water.[1] |
| Pre-analytical Sample Handling Errors | Standardize the entire blood collection and processing protocol. Use a consistent anticoagulant, maintain samples at the recommended temperature, and process them within a fixed, minimal timeframe.[1] |
Issue 2: Inconsistent pharmacological response to this compound.
| Potential Cause | Troubleshooting Steps |
| Stress-induced physiological changes | Implement proper acclimatization periods for animals before the start of the study. Use handling techniques that minimize stress, such as tunnel handling for mice.[2] |
| Circadian rhythm effects | Conduct experiments at the same time of day to minimize the influence of circadian variations on drug metabolism and response. |
| "Cage effects" | Randomly place cages on racks to avoid systematic environmental biases within the animal facility.[2] |
| Observer bias | Implement blinding procedures where the individuals assessing the outcomes are unaware of the treatment group assignments.[2] |
Data Presentation
Table 1: Example Formulation for this compound Oral Gavage in Rodents
| Component | Concentration (mg/mL) | Vehicle | pH | Storage Conditions |
| This compound | 10 | 0.5% Methylcellulose (B11928114) in sterile water | 4.0 - 5.0 | 2-8°C for up to 24 hours |
Table 2: Example Pharmacokinetic Parameters of DR4485 in Different Rat Strains (Hypothetical Data)
| Strain | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| Sprague-Dawley | 150 ± 45 | 1.0 ± 0.5 | 600 ± 180 | 3.5 ± 1.0 |
| Wistar | 120 ± 30 | 1.5 ± 0.7 | 550 ± 150 | 4.0 ± 1.2 |
| Inbred Strain X | 135 ± 15 | 1.2 ± 0.3 | 580 ± 50 | 3.8 ± 0.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Materials: this compound powder, 0.5% (w/v) methylcellulose in sterile water, pH meter, sterile conical tubes, magnetic stirrer, and stir bar.
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and final volume.
-
Add the calculated volume of 0.5% methylcellulose to a sterile conical tube.
-
While stirring, slowly add the this compound powder to the vehicle.
-
Continue stirring until the powder is completely dissolved. Visually inspect for any particulate matter.
-
Measure the pH of the solution and adjust to the target range (e.g., 4.0-5.0) using sterile HCl or NaOH if necessary.
-
Store the formulation at 2-8°C and use within 24 hours of preparation.
-
Protocol 2: Randomization and Blinding
-
Randomization:
-
Assign each animal a unique identification number.
-
Use a random number generator or a simple method like a coin toss to assign each animal to a treatment group.
-
Ensure that cages are also randomly placed on racks to avoid "cage effects."[2]
-
-
Blinding:
-
Code the treatment groups (e.g., Group A, Group B) so that the experimenter administering the drug and assessing the outcomes is unaware of which group is receiving the treatment versus the vehicle control.[2]
-
Mandatory Visualization
Caption: Workflow for minimizing variability in animal studies.
Caption: Troubleshooting logic for high data variability.
References
Navigating Unexpected Western Blot Results After DR4485 Hydrochloride Treatment: A Technical Support Guide
Researchers and drug development professionals utilizing DR4485 hydrochloride may occasionally encounter unexpected bands in their western blot analyses. This technical support center provides a comprehensive guide to interpreting these findings, offering troubleshooting strategies and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a high-affinity and selective antagonist of the serotonin (B10506) receptor 7 (5-HT7).[1][2] Its primary mechanism involves inhibiting the 5-HT-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in cells expressing the 5-HT7 receptor.[1][2]
Q2: We observed a band at a higher molecular weight than our target protein after this compound treatment. What could be the cause?
Higher molecular weight bands can arise from several factors, including:
-
Post-Translational Modifications (PTMs): Treatment with this compound might induce PTMs such as phosphorylation or ubiquitination, which increase the protein's molecular weight.
-
Protein-Protein Interactions: The treatment could promote the formation of stable protein complexes that are resistant to denaturation during sample preparation.
-
Antibody Cross-Reactivity: The primary antibody may be recognizing an unrelated protein of higher molecular weight.
Q3: Our western blot shows a lower molecular weight band in addition to the expected band. How can we interpret this?
The appearance of a lower molecular weight band could be due to:
-
Protein Cleavage or Degradation: The cellular response to this compound might involve the enzymatic cleavage of the target protein.
-
Splice Variants: The antibody may be detecting a shorter isoform of the target protein.
-
Non-Specific Antibody Binding: The antibody could be binding to a smaller, unrelated protein.
Q4: We see multiple unexpected bands across the blot. What are the likely causes?
Multiple unexpected bands are often indicative of:
-
High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.
-
Suboptimal Blocking: Inadequate blocking of the membrane can result in the antibodies binding to non-target proteins.
-
Sample Contamination or Degradation: Issues with sample preparation can lead to a variety of unexpected bands.
Troubleshooting Guide for Unexpected Western Blot Bands
This guide provides a structured approach to identifying and resolving common issues leading to unexpected bands in western blots following treatment with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Band at Higher Molecular Weight | Post-Translational Modification (e.g., phosphorylation, ubiquitination) | - Treat lysates with appropriate enzymes (e.g., phosphatases, deubiquitinases) prior to loading.- Use PTM-specific antibodies for confirmation. |
| Protein Dimerization or Complex Formation | - Increase the concentration of reducing agents (e.g., DTT, β-mercaptoethanol) in the sample buffer.- Increase the boiling time during sample preparation. | |
| Antibody Cross-Reactivity | - Run a control lane with a lysate known not to express the target protein.- Use a different antibody against the same target. | |
| Band at Lower Molecular Weight | Protein Cleavage/Degradation | - Add protease inhibitors to the lysis buffer.- Perform all sample preparation steps on ice. |
| Splice Variants | - Consult protein databases (e.g., UniProt) for known isoforms of your target protein.- Use an antibody targeting a region common to all isoforms if total protein is of interest. | |
| Non-Specific Antibody Binding | - Optimize the primary antibody concentration by performing a titration.- Increase the stringency of the washing steps. | |
| Multiple Unexpected Bands | High Antibody Concentration | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate Blocking | - Increase the blocking time.- Try a different blocking agent (e.g., BSA instead of non-fat dry milk). | |
| Contamination (e.g., from gel or buffers) | - Use fresh, high-purity reagents and filtered buffers.- Ensure cleanliness of all equipment. | |
| No Bands or Weak Signal | Inefficient Protein Transfer | - Check transfer efficiency using Ponceau S staining.- Optimize transfer time and voltage. |
| Inactive Antibody | - Use a fresh aliquot of the antibody.- Include a positive control to verify antibody activity. | |
| Low Protein Expression | - Increase the amount of protein loaded onto the gel.- Confirm target expression with a more sensitive method (e.g., immunoprecipitation-western blot). |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by this compound can help in hypothesizing the reasons for unexpected western blot results. As a 5-HT7 receptor antagonist, this compound primarily inhibits the Gs-alpha subunit-mediated activation of adenylyl cyclase, leading to decreased cAMP production and reduced activity of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This can, in turn, affect downstream pathways such as the MAPK/ERK pathway.
Caption: 5-HT7 Receptor Signaling Pathway and the inhibitory action of this compound.
A systematic workflow is crucial for troubleshooting unexpected western blot results.
Caption: A logical workflow for troubleshooting unexpected western blot results.
Detailed Experimental Protocols
To minimize variability and ensure the reliability of your results, adhere to the following standardized protocols.
Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentration and for the specified duration. Include appropriate vehicle-treated controls.
-
Cell Harvesting: After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to the cells.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
Protein Quantification
-
Assay Selection: Use a standard protein quantification method such as the Bicinchoninic Acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., Bovine Serum Albumin, BSA).
-
Sample Measurement: Measure the absorbance of your samples and determine the protein concentration by comparing the readings to the standard curve.
-
Normalization: Normalize the protein concentration of all samples to ensure equal loading on the gel.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the appropriate amount of protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT). Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
References
DR4485 hydrochloride degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of DR4485 hydrochloride and outlines proper storage and handling conditions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Storage Type | Condition | Recommendation |
| Solid Form | Long-term | Desiccate at room temperature.[1] |
| Short-term | Desiccate at room temperature.[1] | |
| In Solution (e.g., DMSO) | Long-term | Store at -20°C. It is generally recommended to use freshly prepared solutions. |
| Short-term | Store at 4°C for no more than 24 hours, protected from light.[2] |
Q2: What solvents are recommended for reconstituting this compound?
A2: this compound is soluble in DMSO at a concentration of up to 100 mM (49.19 mg/mL).[1] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then perform a serial dilution into the aqueous buffer of choice.
Q3: My this compound solution has changed color. Is it still usable?
A3: A color change in your solution may indicate degradation.[2] It is strongly recommended to discard any discolored solution and prepare a fresh stock from the solid compound to ensure the integrity of your experimental results.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar chemical structures are often susceptible to degradation through hydrolysis and oxidation.[3][4] As a hydrochloride salt, the compound is generally more stable in an acidic environment. Exposure to basic conditions, strong oxidizing agents, and prolonged exposure to light could potentially lead to degradation.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from the solid form. 2. Ensure the solid compound has been stored in a desiccator at room temperature. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Protect solutions from light, especially during long experiments. |
| Precipitation of the compound in aqueous buffer | Low solubility in aqueous solutions. | 1. Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility. 2. If precipitation persists, consider using a different buffer system or adding a surfactant like Tween-80, after confirming its compatibility with your experimental setup.[5] |
| Loss of antagonist activity over time in an experiment | Degradation of the compound in the experimental medium. | 1. Minimize the duration of the experiment where possible. 2. If long incubation times are necessary, consider replenishing the compound at set intervals. 3. Perform a stability study of this compound in your specific experimental medium (see Experimental Protocols section). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Experimental Medium
This protocol provides a general framework for determining the stability of this compound in a specific aqueous medium over time.
Materials:
-
This compound
-
DMSO
-
Experimental aqueous medium (e.g., cell culture media, buffer)
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in your experimental medium to the final working concentration.
-
Divide the solution into several aliquots in separate, light-protected tubes.
-
Immediately take a "time 0" sample and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining aliquots at your experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.
-
Compare the peak area of this compound at each time point to the time 0 sample to determine the percentage of compound remaining.
Data Analysis:
| Time Point (hours) | Peak Area | % Remaining |
| 0 | [Insert Value] | 100% |
| 1 | [Insert Value] | [Calculate] |
| 2 | [Insert Value] | [Calculate] |
| 4 | [Insert Value] | [Calculate] |
| 8 | [Insert Value] | [Calculate] |
| 24 | [Insert Value] | [Calculate] |
Forced Degradation Study Protocol
This protocol is a generalized procedure for investigating the potential degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate under the same conditions as the acid hydrolysis.
-
Oxidation: Dissolve this compound in a solution containing 3% H₂O₂ and keep it at room temperature for 24 hours.
-
Control: Dissolve this compound in the HPLC mobile phase or a neutral buffer and keep it under the same conditions as the stressed samples.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC to observe the appearance of new peaks (degradation products) and the decrease in the parent compound peak.
Visualizations
5-HT7 Receptor Signaling Pathway
DR4485 is a selective antagonist of the 5-HT7 receptor. This receptor is primarily coupled to Gs and G12 proteins, initiating distinct downstream signaling cascades.
Caption: 5-HT7 receptor signaling pathways antagonized by DR4485.
Experimental Workflow for Stability Assessment
A logical workflow is crucial for accurately assessing the stability of this compound in your specific experimental setup.
Caption: Workflow for assessing this compound stability.
References
- 1. DR 4485 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 2. asean.org [asean.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of DR4485 hydrochloride in vivo
Disclaimer: DR4485 hydrochloride is a model compound. The data and protocols presented here are for illustrative purposes, based on established methods for overcoming bioavailability challenges with poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable plasma concentrations of DR4485 after oral gavage in our rat model. Why is this happening?
A1: This is a common issue with this compound. The primary reason is its inherently low aqueous solubility.[1] Although it is a hydrochloride salt, which is typically used to enhance solubility, the free base form of the molecule is highly lipophilic. This leads to poor dissolution in the gastrointestinal (GI) fluids, which is a critical first step for absorption into the bloodstream.[2][3] This poor dissolution rate is the rate-limiting step for oral absorption, resulting in low and inconsistent bioavailability.[3][4]
Q2: What is the Biopharmaceutics Classification System (BCS) class of DR4485 and why is it important?
A2: Based on its physicochemical properties, DR4485 is classified as a BCS Class II compound: low solubility and high permeability.[2][5] This classification is important because it tells us that the primary hurdle to achieving good oral bioavailability is the drug's dissolution rate, not its ability to pass through the intestinal wall.[3][4] Therefore, formulation strategies should focus on enhancing its solubility and dissolution in the GI tract.[3][5]
Q3: Can we simply increase the dose to achieve higher plasma exposure?
A3: Simply increasing the dose of a simple suspension is unlikely to be effective and is not recommended. For BCS Class II compounds like DR4485, absorption is "dissolution rate-limited."[3][4] Beyond a certain point, the undissolved drug will just pass through the GI tract without being absorbed, potentially leading to inaccurate or misleading results in efficacy and toxicology studies.
Q4: What are the primary formulation strategies to improve the in vivo bioavailability of this compound?
A4: Several strategies can be employed to overcome the poor solubility of DR4485. The most common and effective approaches for preclinical studies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[6][7][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in a lipid vehicle, which then forms a fine emulsion in the gut, facilitating absorption.[3][9]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][3][9][10]
-
Use of Co-solvents and Surfactants: Adding co-solvents or surfactants to the formulation can help wet the drug particles and increase solubility.[5]
Q5: We've noticed that our this compound suspension seems to change consistency over time. What could be the cause?
A5: This may be due to a phenomenon called salt disproportionation. In an aqueous suspension, the hydrochloride salt can convert back to its less soluble free base form.[11][12] This can lead to particle growth (crystallization) and a significant decrease in the dissolution rate, further compromising bioavailability. It is crucial to control the pH of the formulation or use stabilizing excipients to prevent this.[11]
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Data Between Animals
| Potential Cause | Troubleshooting Step | Rationale |
| Formulation Instability | Prepare the formulation fresh before each use and maintain homogeneity through constant, gentle stirring. | Prevents settling of drug particles and potential salt disproportionation, ensuring each animal receives a consistent dose.[11] |
| Improper Gavage Technique | Ensure personnel are properly trained. Use appropriate gavage needle sizes and confirm correct placement to avoid administration into the trachea.[1] | Incorrect dosing technique is a major source of variability in preclinical oral studies. |
| Inadequate Formulation | The drug is not being sufficiently solubilized in the GI tract. | Switch to an enabling formulation strategy such as an amorphous solid dispersion or a lipid-based system. See protocols below. |
Issue 2: Plasma Exposure Does Not Increase Proportionally with Dose (Non-Linear PK)
| Potential Cause | Troubleshooting Step | Rationale |
| Dissolution-Limited Absorption | The formulation cannot maintain a high enough concentration of dissolved drug at the site of absorption. | The current formulation is saturated. A higher-performance formulation is required to improve solubility.[13] |
| Precipitation in the GI Tract | The drug may initially dissolve from the formulation but then precipitates into a less soluble form upon dilution with GI fluids. | Incorporate precipitation inhibitors (e.g., polymers like HPMC-AS, PVP) into the formulation.[11] These polymers can help maintain a supersaturated state. |
Data Presentation: Comparative Pharmacokinetics
The following table summarizes typical pharmacokinetic data in rats following a single 10 mg/kg oral dose of this compound in different formulations.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation Type | Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 0.5% HPMC in water | 150 ± 45 | 4.0 | 980 ± 310 | 100% (Reference) |
| Co-solvent Solution | 40% PEG 400 / 60% Water | 320 ± 90 | 2.0 | 2,150 ± 540 | 219% |
| Amorphous Solid Dispersion | 20% DR4485 / 80% HPMC-AS | 950 ± 210 | 1.5 | 7,860 ± 1,150 | 802% |
| SEDDS | Capryol 90 / Kolliphor RH 40 / Transcutol HP | 1,100 ± 250 | 1.0 | 9,200 ± 1,800 | 939% |
Data are presented as mean ± standard deviation.
Experimental Protocols & Workflows
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol describes the preparation of a 1:4 drug-to-polymer ratio ASD.
Materials:
-
This compound
-
Polymer: Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)
-
Solvent: 1:1 mixture of Dichloromethane and Methanol
-
Spray Dryer equipped with a two-fluid nozzle
Methodology:
-
Solution Preparation: Dissolve 1 gram of this compound and 4 grams of HPMC-AS in 100 mL of the dichloromethane/methanol solvent mixture. Stir until a clear solution is obtained.
-
Spray Dryer Setup: Set the spray dryer parameters. Typical starting parameters are:
-
Inlet Temperature: 90°C
-
Atomization Pressure: 1.5 bar
-
Solution Feed Rate: 5 mL/min
-
Aspirator Rate: 80%
-
-
Spray Drying: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving a fine powder of the amorphous solid dispersion.
-
Secondary Drying: Collect the resulting powder and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Visualization of Workflows and Pathways
Below are diagrams illustrating key decision-making and experimental processes for working with DR4485.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for preparing an Amorphous Solid Dispersion (ASD).
Caption: Signaling pathway affected by inconsistent DR4485 exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Techniques used to Enhance Bioavailability of BCS Class II Drugs: AReview | Semantic Scholar [semanticscholar.org]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. DSpace [helda.helsinki.fi]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
Validating the Antagonist Activity of DR4485 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DR4485 hydrochloride with other commercially available 5-HT7 receptor antagonists. The data presented herein is intended to assist researchers in validating the antagonist activity of this compound and selecting the most appropriate compound for their specific research needs.
Introduction to this compound
This compound is recognized as a high-affinity and selective antagonist for the serotonin (B10506) 5-HT7 receptor.[1][2] Its primary mechanism of action involves the inhibition of 5-HT-induced cyclic AMP (cAMP) accumulation, a key signaling pathway mediated by the Gs-coupled 5-HT7 receptor.[2] This compound is also noted for its oral bioavailability, making it a valuable tool for in vivo studies.[2]
Comparative Analysis of 5-HT7 Antagonists
To objectively evaluate the performance of this compound, this guide compares it against three other well-characterized 5-HT7 antagonists: SB-269970, Lurasidone, and Vortioxetine. The selection of these comparators is based on their established use in research and their varying selectivity profiles.
Binding Affinity (Ki) at the Human 5-HT7 Receptor
The binding affinity of an antagonist to its target receptor is a critical parameter for assessing its potency. The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
| Compound | pKi | Ki (nM) | Reference |
| This compound | 8.14 | ~7.24 | [1][2] |
| SB-269970 | 8.3 - 8.9 | ~0.13 - 0.5 | [3] |
| Lurasidone | - | 0.49 - 0.5 | [4][5][6] |
| Vortioxetine | - | 19 | [7][8][9] |
Note: The Ki for this compound was calculated from the provided pKi value (Ki = 10^(-pKi) M).
Functional Antagonism (IC50) in cAMP Assays
Functional assays are essential to confirm that binding to the receptor translates into a biological effect. For 5-HT7 antagonists, this is typically measured by their ability to inhibit the agonist-induced production of cAMP. The half-maximal inhibitory concentration (IC50) indicates the concentration of an antagonist that is required to inhibit 50% of the maximal response induced by an agonist.
| Compound | IC50 (nM) | Assay Details | Reference |
| This compound | Data not available | Inhibits 5-HT-induced cAMP accumulation in HEK-293 cells expressing the 5-HT7 receptor. | [2] |
| SB-269970 | 3.71 | Inhibition of serotonin-stimulated cAMP levels in HEK293 cells expressing human 5-HT7R. | [3] |
| Lurasidone | Data not available | Full antagonist at the 5-HT7 receptor. | [5][6] |
| Vortioxetine | Data not available | Antagonist at the 5-HT7 receptor. | [7][8] |
Selectivity Profile
The selectivity of a compound for its intended target over other receptors is crucial for minimizing off-target effects.
| Compound | Primary Target(s) | Notes on Selectivity |
| This compound | 5-HT7 | Exhibits selectivity for 5-HT7 over other 5-HT receptors.[2] |
| SB-269970 | 5-HT7 | Highly selective, with over 50-fold selectivity against other 5-HT receptors.[3] |
| Lurasidone | 5-HT7, D2, 5-HT2A, 5-HT1A | A multi-receptor antagonist with high affinity for several receptors.[4] |
| Vortioxetine | SERT, 5-HT3, 5-HT1A, 5-HT7 | A multimodal antidepressant with high affinity for the serotonin transporter and various serotonin receptors.[7][8] |
Experimental Protocols
To aid in the experimental validation of this compound, detailed methodologies for key assays are provided below.
Radioligand Binding Assay for 5-HT7 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor.
Workflow:
Figure 1: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human 5-HT7 receptor (e.g., HEK-293).
-
Radioligand: A tritiated selective 5-HT7 antagonist, such as [3H]-SB-269970, is commonly used.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Antagonism
This assay measures the ability of a compound to inhibit the 5-HT7 receptor-mediated increase in intracellular cAMP.
Signaling Pathway:
Figure 2: 5-HT7 receptor signaling pathway leading to cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the 5-HT7 receptor (e.g., HEK-293) in a multi-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) that elicits a submaximal response.
-
Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent and selective 5-HT7 receptor antagonist. Its high binding affinity is comparable to other well-established antagonists like SB-269970. While Lurasidone exhibits a higher affinity for the 5-HT7 receptor, it is a less selective compound with significant activity at other receptors. Vortioxetine has a lower affinity for the 5-HT7 receptor compared to this compound and also targets multiple other proteins.
The choice of a 5-HT7 antagonist will depend on the specific experimental requirements. For studies demanding high selectivity for the 5-HT7 receptor, this compound and SB-269970 represent excellent choices. When investigating the effects of a broader pharmacological profile that includes 5-HT7 antagonism, Lurasidone or Vortioxetine may be more suitable. The provided experimental protocols offer a robust framework for researchers to independently validate the antagonist activity of this compound and other compounds of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 5. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
- 6. cambridge.org [cambridge.org]
- 7. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Vortioxetine | 5-HT Receptor | Serotonin Transporter | TargetMol [targetmol.com]
A Tale of Two Antagonists: Unraveling the In Vivo Efficacy of DR4485 Hydrochloride and SB-269970
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount. This guide provides a comparative analysis of two prominent 5-HT7 receptor antagonists, DR4485 hydrochloride and SB-269970, with a focus on their in vivo efficacy. While both compounds exhibit high affinity and selectivity for the 5-HT7 receptor, a stark contrast emerges in the landscape of publicly available in vivo data, positioning SB-269970 as a well-characterized tool for central nervous system research and leaving the in vivo profile of this compound largely uncharted territory.
At the Bench: A Head-to-Head Look at Biochemical Properties
Both this compound and SB-269970 are recognized as potent and selective antagonists of the 5-HT7 receptor, a G-protein coupled receptor implicated in a range of physiological and pathological processes, including mood regulation, cognition, and sleep.
| Property | This compound | SB-269970 |
| Target | 5-HT7 Receptor | 5-HT7 Receptor |
| Mechanism of Action | Antagonist | Antagonist / Inverse Agonist |
| Affinity (pKi) | 8.14 | ~8.9 |
| Selectivity | High selectivity over other 5-HT receptors. | High selectivity over other 5-HT receptors. |
| Oral Bioavailability | Orally bioavailable. | Orally bioavailable and CNS penetrant. |
In the Maze and Beyond: The Extensive In Vivo Profile of SB-269970
SB-269970 has been the subject of numerous in vivo studies, establishing its efficacy across a spectrum of animal models relevant to psychiatric and neurological disorders. This extensive characterization provides a solid foundation for its use in preclinical research.
Pro-Cognitive Effects
SB-269970 has demonstrated the ability to ameliorate cognitive deficits in various animal models.
| Animal Model | Dosing | Key Findings |
| Novel Object Recognition (NOR) Test (Rats) | 10 mg/kg, i.p. | Reversed scopolamine-induced deficits in NOR. |
| Attentional Set-Shifting Task (ASST) (Rats) | 10 mg/kg, i.p. | Ameliorated ketamine-induced deficits in cognitive flexibility. |
Anxiolytic and Antidepressant-like Activity
Studies have also pointed to the potential of SB-269970 in modulating anxiety and depression-related behaviors.
| Animal Model | Dosing | Key Findings |
| Elevated Plus Maze (Mice) | 10 mg/kg, i.p. | Increased time spent in the open arms, indicative of anxiolytic-like effects. |
| Forced Swim Test (Mice) | 10 mg/kg, i.p. | Reduced immobility time, suggesting antidepressant-like activity. |
Antipsychotic-like Properties
SB-269970 has shown efficacy in models designed to mimic certain aspects of psychosis.
| Animal Model | Dosing | Key Findings |
| Amphetamine-Induced Hyperlocomotion (Rats) | 10-30 mg/kg, i.p. | Attenuated amphetamine-induced hyperactivity. |
| Phencyclidine (PCP)-Induced Hyperactivity (Rats) | 10-30 mg/kg, i.p. | Reversed PCP-induced hyperlocomotion. |
The Enigma of this compound: A Call for In Vivo Characterization
In stark contrast to SB-269970, there is a conspicuous absence of publicly available in vivo efficacy data for this compound in animal models of CNS disorders. While its high affinity and selectivity are well-documented in vitro, its effects on behavior, cognition, and other physiological parameters in a living organism remain to be elucidated in the scientific literature. The primary citations associated with this compound focus on its synthesis and initial in vitro characterization, with subsequent uses reported in cellular and non-mammalian systems.
Signaling Pathways and Experimental Considerations
Both compounds exert their effects by blocking the 5-HT7 receptor, which is primarily coupled to Gαs and leads to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).
The lack of in vivo data for this compound presents a significant knowledge gap for researchers wishing to use this tool to probe 5-HT7 receptor function in complex biological systems.
Experimental Protocols
The following provides a generalized experimental protocol for assessing the in vivo efficacy of a 5-HT7 antagonist in a behavioral model, such as the Novel Object Recognition test.
Animals: Adult male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
Drug Administration: The 5-HT7 antagonist (e.g., SB-269970) or vehicle is administered intraperitoneally (i.p.) at a specified time before the training session. Doses are typically dissolved in a vehicle such as saline or a small percentage of DMSO in saline.
Novel Object Recognition (NOR) Task:
-
Habituation: Rats are habituated to the empty testing arena (e.g., a 50x50x50 cm open field) for 10 minutes on two consecutive days.
-
Training (T1): On the third day, two identical objects are placed in the arena, and each rat is allowed to explore for 5 minutes. The time spent exploring each object is recorded. Exploration is defined as the nose being in contact with or directed at the object from a distance of ≤ 2 cm.
-
Inter-trial Interval (ITI): Following the training session, rats are returned to their home cages for a specific duration (e.g., 24 hours).
-
Testing (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better recognition memory. Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests.
Conclusion: A Clear Choice for In Vivo CNS Research
While both this compound and SB-269970 are valuable chemical probes for studying the 5-HT7 receptor in vitro, their utility for in vivo research differs dramatically based on the current body of scientific literature. SB-269970 stands as a well-validated tool with a robust and reproducible profile in a variety of behavioral and disease models. In contrast, the in vivo efficacy of this compound in the context of central nervous system function remains to be established. For researchers embarking on in vivo studies targeting the 5-HT7 receptor for CNS-related outcomes, SB-269970 represents the more informed and scientifically supported choice. Future studies are necessary to determine if this compound can offer a comparable or advantageous in vivo profile.
DR4485 Hydrochloride: A Comparative Guide to its 5-HT Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of DR4485 hydrochloride against various serotonin (B10506) (5-HT) receptors. By presenting key experimental data, detailed protocols, and comparative analyses with other well-characterized 5-HT receptor ligands, this document serves as a valuable resource for researchers investigating the therapeutic potential of selective 5-HT₇ receptor antagonists.
High Affinity and Selectivity for the 5-HT₇ Receptor
This compound is a potent and selective antagonist for the 5-HT₇ receptor, demonstrating high affinity in radioligand binding assays with a pKi value of 8.14.[1][2] This high affinity translates to a strong interaction with the 5-HT₇ receptor, a key characteristic for a targeted therapeutic agent. While exhibiting pronounced selectivity for the 5-HT₇ receptor, a detailed quantitative profile of its binding affinity against other 5-HT receptor subtypes is crucial for a comprehensive understanding of its pharmacological effects.[1][2]
Comparative Analysis of 5-HT Receptor Binding Affinities
To contextualize the selectivity of this compound, the following table compares its binding affinity with that of Pimavanserin, a selective 5-HT₂ₐ receptor inverse agonist, and Lurasidone, an atypical antipsychotic with high affinity for multiple 5-HT receptors.[1][2][3][4][5][6]
| Compound | 5-HT₇ (Ki, nM) | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | 5-HT₂C (Ki, nM) |
| This compound | ~0.72 | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Pimavanserin | >1000 | >1000 | 0.5 | 16 |
| Lurasidone | 0.49 | 6.75 | 2.03 | 415 |
Note: The Ki value for this compound was calculated from the reported pKi of 8.14. Detailed selectivity data against other 5-HT receptors for this compound can be found in the primary literature (Kikuchi et al., 2003; Medina et al., 2009).[1][2]
Signaling Pathway and Experimental Workflow
The primary signaling pathway initiated by the activation of the 5-HT₇ receptor involves the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this 5-HT-induced cAMP accumulation.[1][2] The selectivity of this compound is typically determined through a series of radioligand binding competition assays.
Caption: Workflow of a radioligand binding competition assay.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.
1. Membrane Preparation:
-
Culture HEK293 cells stably or transiently expressing the human 5-HT receptor subtype of interest.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype (at a concentration close to its Kd), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand for the receptor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of DR4485 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol describes a method to assess the functional antagonist activity of this compound at the 5-HT₇ receptor.
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human 5-HT₇ receptor.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a known concentration of a 5-HT₇ receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for a time sufficient to allow for cAMP accumulation (e.g., 30 minutes).
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
By providing a clear comparison of binding affinities and detailed experimental methodologies, this guide aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this compound.
References
- 1. JCI - Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]
- 2. cambridge.org [cambridge.org]
- 3. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 4. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
- 5. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 6. researchgate.net [researchgate.net]
Cross-Validation of 5-HT7 Receptor Antagonism: A Comparative Analysis of DR4485 Hydrochloride and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and validation, ensuring target specificity is paramount. The 5-HT7 receptor, a G-protein coupled receptor implicated in a range of neurological processes, has emerged as a promising therapeutic target. DR4485 hydrochloride is a high-affinity and selective antagonist of the 5-HT7 receptor.[1] To rigorously validate the on-target effects of such pharmacological agents, a powerful strategy is to cross-validate their effects with genetic knockdown of the target protein. This guide provides a comparative analysis of the effects of a 5-HT7 receptor antagonist, analogous to this compound, and siRNA-mediated knockdown of the 5-HT7 receptor, using experimental data to illustrate the convergence of these two approaches.
Executive Summary
This guide demonstrates the cross-validation of 5-HT7 receptor antagonism with siRNA knockdown, focusing on the downstream signaling cascade. Both pharmacological inhibition and genetic silencing of the 5-HT7 receptor lead to a concordant reduction in downstream signaling, primarily through the attenuation of cyclic AMP (cAMP) production and subsequent signaling pathways. The presented data, derived from studies on melanogenesis, serves as a robust example of how these orthogonal approaches can be used to confirm the mechanism of action of a selective antagonist like this compound.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following table summarizes the quantitative effects of a 5-HT7 receptor antagonist (SB269970, a compound with a similar mechanism of action to this compound) and siRNA-mediated knockdown of the 5-HT7 receptor on key downstream signaling molecules. The data is extracted from a study by Chen et al. (2023), which investigated the role of the 5-HT7 receptor in melanogenesis.[1][2]
| Downstream Target | Treatment | Cell Type | Observed Effect | Quantitative Change | Reference |
| cAMP Levels | 5-HT7R Antagonist (SB269970) | B16F10 cells | Abolished 5-HT induced cAMP increase | Statistically significant reduction | [1][2] |
| 5-HT7R siRNA | B16F10 cells | Abolished 5-HT induced cAMP increase | Statistically significant reduction | [1][2] | |
| PKA Activity | 5-HT7R Antagonist (SB269970) | B16F10 cells | Inhibited 5-HT induced PKA activation | Statistically significant reduction | [1][2] |
| 5-HT7R siRNA | B16F10 cells | Inhibited 5-HT induced PKA activation | Statistically significant reduction | [1][2] | |
| ERK1/2 Phosphorylation | 5-HT7R Antagonist (SB269970) | B16F10 cells | Reduced 5-HT induced ERK1/2 phosphorylation | Statistically significant reduction | [1][2] |
| 5-HT7R siRNA | B16F10 cells | Reduced 5-HT induced ERK1/2 phosphorylation | Statistically significant reduction | [1][2] | |
| JNK MAPK Phosphorylation | 5-HT7R Antagonist (SB269970) | B16F10 cells | Reduced 5-HT induced JNK MAPK phosphorylation | Statistically significant reduction | [1][2] |
| 5-HT7R siRNA | B16F10 cells | Reduced 5-HT induced JNK MAPK phosphorylation | Statistically significant reduction | [1][2] | |
| Melanin (B1238610) Content | 5-HT7R Antagonist (SB269970) | B16F10 cells | Blocked 5-HT induced melanin synthesis | Statistically significant reduction | [1][2] |
| 5-HT7R siRNA | B16F10 cells | Blocked 5-HT induced melanin synthesis | Statistically significant reduction | [1][2] |
Experimental Protocols
Pharmacological Inhibition with 5-HT7 Receptor Antagonist
Objective: To assess the effect of a 5-HT7 receptor antagonist on downstream signaling and cellular function.
Methodology:
-
Cell Culture: B16F10 melanoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were pre-treated with the 5-HT7 receptor antagonist SB269970 for a specified duration before stimulation with serotonin (B10506) (5-HT).
-
Stimulation: Following pre-treatment, cells were stimulated with 5-HT to activate the 5-HT7 receptor signaling pathway.
-
Endpoint Analysis:
-
cAMP Measurement: Intracellular cAMP levels were quantified using a competitive enzyme immunoassay kit.
-
Western Blotting: Protein lysates were collected and subjected to SDS-PAGE and western blotting to analyze the phosphorylation status of PKA, ERK1/2, and JNK MAPK using specific antibodies.
-
Melanin Content Assay: Melanin content was measured by spectrophotometry after cell lysis.
-
Genetic Inhibition with siRNA Knockdown
Objective: To validate the effects of pharmacological inhibition by genetically silencing the 5-HT7 receptor.
Methodology:
-
siRNA Transfection: B16F10 cells were transfected with either a specific siRNA targeting the 5-HT7 receptor or a non-targeting control siRNA using a lipid-based transfection reagent.[2][3] Transfection efficiency was optimized to achieve significant knockdown of the target receptor.
-
Gene Expression Analysis: The efficiency of 5-HT7 receptor knockdown was confirmed at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
-
Functional Assays: After confirming successful knockdown, the transfected cells were stimulated with 5-HT, and the same endpoint analyses as in the pharmacological inhibition protocol (cAMP measurement, Western blotting for downstream signaling molecules, and melanin content assay) were performed.
Visualizing the Cross-Validation Strategy
5-HT7 Receptor Signaling Pathway and Points of Intervention
Caption: 5-HT7R signaling and intervention points.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validation.
Conclusion
The convergence of data from pharmacological inhibition and siRNA-mediated knockdown provides a high degree of confidence in the on-target effects of a 5-HT7 receptor antagonist like this compound. As demonstrated, both approaches lead to a consistent and predictable attenuation of the 5-HT7 receptor signaling cascade. This cross-validation strategy is a critical component of the preclinical drug development process, ensuring that the observed biological effects are indeed mediated by the intended molecular target. Researchers and drug development professionals are encouraged to employ such orthogonal approaches to rigorously validate their findings and build a strong foundation for further therapeutic development.
References
Penetration of the Central Nervous System: A Comparative Analysis of DR4485 Hydrochloride and Other 5-HT7 Antagonists
For researchers and drug development professionals investigating therapeutic agents targeting the serotonin (B10506) 7 (5-HT7) receptor, central nervous system (CNS) penetration is a critical determinant of efficacy for neurological and psychiatric disorders. This guide provides a comparative overview of the CNS penetration of DR4485 hydrochloride against other notable 5-HT7 antagonists, supported by available experimental data.
While this compound is recognized as a high-affinity and selective 5-HT7 antagonist with oral bioavailability, specific quantitative data on its blood-brain barrier (BBB) penetration, such as the brain-to-plasma (B/P) ratio, are not publicly available at this time. However, by examining the CNS penetration of other well-characterized 5-HT7 antagonists, researchers can gain valuable context for assessing potential candidates in this class.
Comparative CNS Penetration of 5-HT7 Antagonists
The ability of a drug to cross the BBB is a key pharmacokinetic parameter. The data for several prominent 5-HT7 antagonists are summarized below.
| Compound | Brain-to-Plasma/Blood Ratio | Species | Method | Key Findings |
| This compound | Data not publicly available | - | - | High affinity and selective 5-HT7 antagonist, orally bioavailable. |
| SB-269970 | ~0.83[1][2] | Rat | Intravenous infusion to steady-state[1][2] | Demonstrates good CNS penetration. |
| Lurasidone | 1.06[3] | Rat | Intravenous and oral administration[3] | Readily distributes to the brain. |
| Amisulpride | <0.1[4] | - | Not specified | Exhibits poor CNS penetration.[4] |
| Vortioxetine | Data not publicly available | - | - | Achieves high serotonin transporter occupancy in the brain, suggesting significant CNS penetration. |
Experimental Protocols
The determination of a compound's ability to penetrate the CNS is typically assessed through preclinical in vivo studies. A common method involves measuring the drug's concentration in both the brain and plasma of animal models.
General Protocol for Determining Brain-to-Plasma Ratio in Rodents
This protocol outlines a general procedure for assessing the brain-to-plasma concentration ratio (Kp) of a test compound.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compound is administered, typically intravenously (IV) via a tail vein to ensure controlled delivery and achieve steady-state concentrations. Oral administration can also be used to assess penetration following a more clinically relevant route.
-
Dosing Regimen: For IV administration, a bolus injection followed by a constant infusion is often employed to maintain a stable plasma concentration over a defined period.
-
Sample Collection: At a predetermined time point (often after steady-state has been reached), blood samples are collected via cardiac puncture or from a cannulated vessel. Immediately following blood collection, the animal is euthanized, and the brain is rapidly excised.
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to separate the plasma.
-
Brain: The brain tissue is weighed and homogenized in a suitable buffer.
-
-
Bioanalysis: The concentration of the test compound in the plasma and brain homogenate is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Brain-to-Plasma Ratio: The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the compound in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL). The unbound brain-to-plasma ratio (Kp,uu) can also be determined by accounting for the unbound fraction of the drug in both compartments, providing a more accurate measure of the compound's ability to engage with CNS targets.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures relevant to this class of compounds, the following diagrams are provided.
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. This initiates a cascade of intracellular events, as depicted below.
Caption: Canonical Gs-protein signaling cascade initiated by 5-HT7 receptor activation.
Experimental Workflow for CNS Penetration Study
The following diagram illustrates the key steps in a typical in vivo experiment to determine the brain-to-plasma ratio of a drug candidate.
Caption: A typical experimental workflow for assessing the CNS penetration of a compound.
References
- 1. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and central nervous system effects of the novel dopamine D2 receptor antagonist JNJ-37822681 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DR4485 Hydrochloride and First-Generation 5-HT7 Antagonists in Preclinical Research
In the landscape of serotonin (B10506) research, the 5-HT7 receptor has emerged as a significant target for therapeutic intervention in a range of neurological disorders. This guide provides a detailed comparison of the efficacy of DR4485 hydrochloride, a selective 5-HT7 antagonist, with that of first-generation 5-HT7 antagonists. The following sections present a comprehensive overview of their binding affinities, functional activities, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Introduction to 5-HT7 Receptor Antagonism
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in key brain regions such as the thalamus, hypothalamus, and hippocampus.[1] Its activation by serotonin initiates a signaling cascade primarily through Gs-protein coupling, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This pathway is implicated in the regulation of mood, circadian rhythms, learning, and memory.
First-generation 5-HT7 antagonists are often characterized by their non-selective binding profiles, exhibiting affinity for a range of other receptors, including other serotonin receptor subtypes, as well as dopaminergic and adrenergic receptors. This lack of selectivity can lead to off-target effects. In contrast, newer compounds like this compound have been developed with the aim of achieving higher affinity and selectivity for the 5-HT7 receptor, potentially offering a more targeted therapeutic approach with an improved side-effect profile.
Comparative Efficacy: Binding Affinity and Selectivity
The efficacy of a receptor antagonist is fundamentally determined by its binding affinity (Ki) for the target receptor and its selectivity over other receptors. A lower Ki value indicates a higher binding affinity.
This compound demonstrates a high affinity for the 5-HT7 receptor, with a pKi of 8.14.[2][3] In contrast, first-generation antagonists, while possessing affinity for the 5-HT7 receptor, often exhibit significant binding to other receptors. For instance, amisulpride, an atypical antipsychotic, has a Ki of 11.5 nM for the 5-HT7a receptor, but also shows high affinity for dopamine (B1211576) D2 (Ki = 3 nM) and D3 (Ki = 3.5 nM) receptors.[1] Similarly, clozapine (B1669256) displays a Ki of 18 nM for the 5-HT7 receptor alongside potent binding to a multitude of other receptors. SB-258719, one of the first selective 5-HT7 antagonists, has a pKi of 7.5 for the 5-HT7 receptor.[4][5]
The table below summarizes the binding affinities of this compound and representative first-generation 5-HT7 antagonists for the 5-HT7 receptor and key off-target receptors. The data highlights the superior selectivity of this compound.
| Compound | 5-HT7 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) |
| This compound | ~0.72 * | >1000 | >1000 | >1000 |
| Amisulpride | 11.5[1] | Low Affinity[1] | Low Affinity | 3.0[1] |
| Clozapine | 18 | 160 | 124 | 125 |
| SB-258719 | ~31.6** | >100-fold selective | >100-fold selective | >100-fold selective |
Calculated from pKi = 8.14. Data on specific off-target Ki values for this compound is limited in publicly available literature, with sources stating it "Exhibits selectivity for 5-HT7 over other 5-HT receptors." Calculated from pKi = 7.5.[4][5]
Functional Activity: Antagonism of 5-HT-Induced cAMP Accumulation
The functional consequence of 5-HT7 receptor activation is an increase in intracellular cAMP. Therefore, the efficacy of a 5-HT7 antagonist is often assessed by its ability to inhibit 5-HT-induced cAMP accumulation.
This compound has been shown to effectively inhibit 5-HT-induced cAMP accumulation in HEK-293 cells expressing the 5-HT7 receptor.[2][3] Similarly, first-generation antagonists like SB-258719 have been demonstrated to antagonize 5-CT (a 5-HT agonist)-stimulated adenylyl cyclase activity.[6]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment and comparison of pharmacological compounds. Below are representative methodologies for the key experiments cited in the evaluation of 5-HT7 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the 5-HT7 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK-293) expressing the recombinant human 5-HT7 receptor.
-
Radioligand: A high-affinity 5-HT7 receptor radioligand, such as [3H]5-CT (5-carboxamidotryptamine).
-
Test Compound: this compound or a first-generation antagonist.
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT7 ligand like serotonin.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at a specific temperature, e.g., 27°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.
Objective: To determine the functional potency of a 5-HT7 antagonist by measuring its ability to block 5-HT-stimulated cAMP accumulation in cells expressing the 5-HT7 receptor.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human 5-HT7 receptor.
-
Agonist: Serotonin (5-HT) or another 5-HT7 agonist like 5-CT.
-
Antagonist: this compound or a first-generation antagonist.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., using HTRF, ELISA, or luminescence).
-
Cell Culture Reagents: Standard cell culture media and supplements.
Procedure:
-
Cell Plating: Seed the HEK-293-5-HT7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the 5-HT agonist to the wells and incubate for a further period (e.g., 30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to generate a dose-response curve. From this curve, determine the IC50 value of the antagonist. This can be used to calculate the pA2 or pKB value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT7 receptor signaling pathway and the workflows of the key experimental assays.
Caption: 5-HT7 Receptor Signaling Pathway.
References
- 1. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DR 4485 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 3. DR 4485 hydrochloride | 5-HT7 Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB 258719 | 5-HT Receptor | TargetMol [targetmol.com]
- 6. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of DR4485 Hydrochloride: A Comparative Analysis with Control Compounds
For researchers, scientists, and drug development professionals, confirming the specific on-target effects of a novel compound is a critical step in the validation process. This guide provides a comparative analysis of DR4485 hydrochloride, a selective 5-HT7 receptor antagonist, with established control compounds to objectively demonstrate its on-target activity.
This compound has been identified as a high-affinity and selective antagonist for the 5-hydroxytryptamine 7 (5-HT7) receptor. The primary on-target effect of this compound is the inhibition of serotonin (B10506) (5-HT)-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the 5-HT7 receptor. This guide presents a direct comparison of this compound with a known 5-HT7 agonist, 5-Carboxamidotryptamine (5-CT), and a well-characterized selective 5-HT7 antagonist, SB-269970, to validate its mechanism of action.
Comparative Efficacy at the 5-HT7 Receptor
The following table summarizes the potency of this compound and the control compounds in functional cAMP assays conducted in HEK-293 cells expressing the human 5-HT7 receptor.
| Compound | Mechanism of Action | Parameter | Value (in HEK-293 cells) |
| This compound | 5-HT7 Receptor Antagonist | pKi | 8.14 |
| 5-Carboxamidotryptamine (5-CT) | 5-HT7 Receptor Agonist | pEC50 | 7.5 ± 0.1 |
| SB-269970 | 5-HT7 Receptor Antagonist | pA2 | 8.5 ± 0.2 |
Table 1: Comparative potency of this compound and control compounds at the human 5-HT7 receptor in a functional cAMP assay.
Visualizing the Mechanism of Action
To understand the context of these compounds' effects, it is essential to visualize the 5-HT7 receptor signaling pathway and the experimental approach used to quantify their activity.
The diagram above illustrates the activation of the 5-HT7 receptor by agonists like serotonin or 5-CT, leading to the activation of Gs protein and adenylyl cyclase, which then converts ATP to cAMP. Antagonists such as this compound and SB-269970 block this activation.
Navigating 5-HT7 Receptor Antagonism: A Comparative Guide to DR4485 Hydrochloride in Functional Assays
For researchers and drug development professionals investigating the role of the 5-HT7 receptor, the selection of a potent and selective antagonist is a critical first step. This guide provides a comprehensive comparison of DR4485 hydrochloride with other commonly used 5-HT7 antagonists, focusing on their dose-response validation in functional assays. Experimental data is presented to facilitate an objective evaluation of these pharmacological tools.
This compound is a high-affinity and selective 5-HT7 receptor antagonist. Its primary mechanism of action is the inhibition of serotonin (B10506) (5-HT)-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the 5-HT7 receptor. This makes it a valuable tool for studying the physiological and pathological roles of this receptor, which is implicated in a range of neurological and psychiatric disorders.
Comparative Analysis of 5-HT7 Antagonists
To provide a clear comparison, this guide focuses on this compound and two other well-characterized 5-HT7 antagonists: SB-269970 and Amisulpride. The following table summarizes their performance in functional assays that measure their ability to block the 5-HT7 receptor's activity.
| Compound | Parameter | Value | Cell Line | Assay Type |
| This compound | pKi | 8.14 | HEK-293 | Radioligand Binding |
| Functional Activity | Inhibits 5-HT-induced cAMP accumulation | HEK-293 | cAMP Accumulation | |
| SB-269970 | pA2 | 8.5 | HEK-293 | cAMP Accumulation |
| pKi | 8.3 - 8.9 | Guinea Pig Cortex / HEK-293 | Radioligand Binding | |
| Amisulpride (racemic) | Ki | 11.5 nM | - | Radioligand Binding |
| Aramisulpride (R-enantiomer) | Ki | 47 nM | - | Radioligand Binding |
| Esamisulpride (S-enantiomer) | Ki | 1900 nM | - | Radioligand Binding |
Note: pKi represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value signifies a higher binding affinity. The pA2 value is a measure of the functional potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Ki values for Amisulpride and its enantiomers are presented in nanomolar (nM) concentrations.
Signaling Pathways and Experimental Workflow
To understand the context of these functional assays, it is essential to visualize the underlying signaling pathway and the experimental procedure.
5-HT7 Receptor Signaling Pathway
Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic AMP (cAMP). The antagonists discussed in this guide block this signaling cascade.
Caption: 5-HT7 receptor signaling cascade.
Experimental Workflow for Antagonist Dose-Response Validation
The functional potency of 5-HT7 antagonists is typically determined using a cAMP accumulation assay in a cell line stably expressing the human 5-HT7 receptor, such as HEK-293 cells.
Caption: Workflow for cAMP functional assay.
Experimental Protocols
5-HT7 Receptor Antagonist cAMP Accumulation Assay (HTRF-based)
This protocol outlines a common method for determining the functional potency of a 5-HT7 receptor antagonist.
1. Cell Culture and Seeding:
-
Culture Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT7 receptor in appropriate growth medium.
-
Harvest and seed the cells into 384-well white, low-volume microplates at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
-
Prepare a stock solution of the 5-HT7 antagonist (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the antagonist in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX) to create a range of concentrations for the dose-response curve.
-
Prepare a stock solution of a 5-HT7 receptor agonist (e.g., 5-HT or 5-CT) in assay buffer. The final concentration used for stimulation should be at its EC80 (the concentration that elicits 80% of its maximal response).
3. Assay Procedure:
-
Carefully remove the growth medium from the cell plates.
-
Add the diluted antagonist solutions to the respective wells. For control wells, add assay buffer only.
-
Pre-incubate the plates with the antagonist for 20-30 minutes at room temperature.
-
Add the agonist solution to all wells except for the unstimulated control wells.
-
Incubate the plates for 30 minutes at room temperature.
4. cAMP Detection (HTRF):
-
Following the manufacturer's instructions for a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit, prepare the detection reagents.
-
Add the HTRF detection reagents to each well.
-
Incubate the plates for 60 minutes at room temperature, protected from light.
5. Data Acquisition and Analysis:
-
Read the plates using an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of the antagonist.
-
The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using the Schild plot analysis.
Conclusion
Assessing the Specificity of DR4485 Hydrochloride in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DR4485 hydrochloride's performance in receptor binding assays against other relevant compounds. The information presented herein is supported by experimental data to aid in the assessment of its specificity as a 5-HT7 receptor antagonist.
Comparative Analysis of Receptor Binding Affinity
This compound is a high-affinity antagonist for the serotonin (B10506) 5-HT7 receptor, with a reported pKi of 8.14.[1][2] To objectively assess its specificity, this section compares its binding profile with two other known 5-HT7 receptor ligands: SB-269970, a highly selective 5-HT7 antagonist, and Amisulpride, an atypical antipsychotic with 5-HT7 receptor affinity.
| Receptor | This compound (pKi) | SB-269970 (pKi) | Amisulpride (Ki in nM) |
| 5-HT7 | 8.14 | 8.3 | 11.5 |
| 5-HT1A | - | <6.0 | Low Affinity |
| 5-HT2A | - | <6.0 | - |
| 5-HT2B | - | - | 13 |
| 5-HT5A | - | ~7.0 | - |
| Dopamine D2 | - | <6.0 | 3.0 |
| Dopamine D3 | - | <6.0 | 3.5 |
| α2-adrenergic | - | ~5.0 | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Ki values for Amisulpride are presented in nM, with lower values indicating higher affinity. Dashes (-) indicate that data was not found in the searched sources.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT7 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT7 receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the 5-HT7 receptor (e.g., [3H]5-CT).
-
Test Compounds: this compound and other competing ligands.
-
Assay Buffer: Typically a Tris-based buffer containing ions like MgCl2.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT7 receptor.
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of the radioligand and varying concentrations of the test compound to the membrane preparation.
-
To determine non-specific binding, a high concentration of a known non-radiolabeled 5-HT7 ligand is added to a set of wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT7 receptor signaling pathway and the experimental workflow of a competitive radioligand binding assay.
Caption: 5-HT7 Receptor Signaling Pathway.
References
Navigating the Challenges in Cross-Laboratory Reproducibility of DR4485 Hydrochloride Effects
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant gap in information regarding the cross-laboratory reproducibility of DR4485 hydrochloride's effects. At present, there are no discernible studies, reports, or datasets that directly compare the outcomes of experiments with this compound conducted in different research settings. This absence of comparative data makes it impossible to generate a quantitative comparison guide on its reproducibility.
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount for validating research findings and ensuring the reliability of preclinical data. The lack of available information on this compound presents a considerable challenge for any team seeking to build upon previous research or incorporate this compound into their studies.
To conduct a thorough analysis of reproducibility, several key pieces of information would be required:
-
Multiple independent studies: Data from various unaffiliated laboratories investigating the same biological effects of this compound would be essential.
-
Standardized protocols: Access to detailed experimental protocols from these studies is necessary to identify and compare methodological similarities and differences.
-
Quantitative outcome measures: Consistent and clearly defined endpoints across studies are needed for a meaningful quantitative comparison.
-
Publicly accessible data: Raw or processed data from these experiments would allow for independent analysis and verification.
Without such foundational information, any attempt to create a comparison guide would be speculative and lack the scientific rigor required by the research community.
The Path Forward: Establishing Reproducibility
To address this knowledge gap, the scientific community would need to undertake new research initiatives. A typical workflow to establish the reproducibility of this compound's effects would involve several stages, as outlined in the diagram below.
Figure 1: A generalized workflow for establishing and assessing the cross-laboratory reproducibility of a compound's effects.
Hypothetical Signaling Pathway and Experimental Workflow
While no specific signaling pathway for this compound has been identified in the available literature, we can conceptualize a hypothetical pathway to illustrate the type of visualization that would be included in a full report.
Figure 2: A hypothetical signaling cascade initiated by this compound binding to a target receptor.
Similarly, a standardized experimental workflow is crucial for ensuring that results from different laboratories can be directly compared. The following diagram illustrates a potential workflow for assessing the in vitro efficacy of this compound.
A Comparative Guide to DR4485 Hydrochloride and Other 5-HT7 Receptor Antagonists in Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DR4485 hydrochloride with other selective 5-HT7 receptor antagonists, focusing on their impact on downstream signaling pathways. The information presented is based on available experimental data to assist researchers in selecting the most appropriate antagonist for their specific needs.
Introduction to 5-HT7 Receptor Signaling
The 5-HT7 receptor, a G protein-coupled receptor (GPCR), is a significant target in drug discovery due to its role in a variety of physiological processes, including mood regulation, cognition, and sleep. Its activation by serotonin (B10506) (5-HT) initiates two primary downstream signaling cascades: the canonical Gαs-adenylyl cyclase-cAMP pathway and the non-canonical Gα12-RhoA pathway. Understanding how different antagonists modulate these pathways is crucial for predicting their therapeutic effects and potential side effects.
Comparative Analysis of 5-HT7 Receptor Antagonists
This guide focuses on a comparative analysis of this compound, SB-269970, and Lurasidone (B1662784), three notable 5-HT7 receptor antagonists.
This compound is recognized as a high-affinity and selective 5-HT7 antagonist.[1][2] It is orally bioavailable and has been shown to inhibit 5-HT-induced cAMP accumulation in HEK-293 cells expressing the 5-HT7 receptor.[1]
SB-269970 is another potent and selective 5-HT7 receptor antagonist that is brain-penetrant.[3] It exhibits over 50-fold selectivity against other 5-HT receptors and has been used extensively in research to probe the functions of the 5-HT7 receptor.[3]
Lurasidone is an atypical antipsychotic agent that demonstrates high affinity and full antagonism at 5-HT7 receptors, in addition to its activity at other receptors like dopamine (B1211576) D2 and 5-HT2A receptors.[4][5] Its potent 5-HT7 antagonism is thought to contribute to its therapeutic effects on mood and cognition.[6][7][8]
Quantitative Comparison of Antagonist Affinity and Potency
The following table summarizes the binding affinities (pKi) and functional potencies (IC50) of the compared antagonists. Higher pKi values indicate greater binding affinity.
| Compound | Target | pKi | IC50 (cAMP Assay) | Reference |
| This compound | Human 5-HT7 Receptor | 8.14 | Inhibits 5-HT-induced cAMP accumulation (specific IC50 not available in searched literature) | [1][9] |
| SB-269970 | Human 5-HT7 Receptor | 8.3 | 3.71 nM | [3] |
| Lurasidone | Human 5-HT7 Receptor | 9.3 | Full antagonist (specific IC50 not available in searched literature) | [4] |
Impact on Downstream Signaling Pathways
Gαs-cAMP Pathway
The canonical signaling pathway for the 5-HT7 receptor involves its coupling to a Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the transcription factor CREB. Antagonists of the 5-HT7 receptor block this cascade by preventing the initial Gαs protein activation.
This compound and SB-269970 have been experimentally shown to inhibit the 5-HT-induced accumulation of cAMP.[1][3] Lurasidone also acts as a full antagonist at the 5-HT7 receptor, implying it effectively blocks this pathway.[4] The differential potencies suggested by their pKi values may translate to varying levels of efficacy in blocking this signaling cascade in vivo.
Gα12-RhoA Pathway
The 5-HT7 receptor can also couple to Gα12, initiating a non-canonical signaling pathway that activates RhoA, a small GTPase. Activated RhoA influences the actin cytoskeleton, impacting cell morphology, neurite outgrowth, and synaptic plasticity. This pathway is particularly important in neuronal development and function.
Direct comparative experimental data on the effects of this compound, SB-269970, and Lurasidone on the Gα12-RhoA pathway are limited in the currently available literature. However, as antagonists of the 5-HT7 receptor, it is expected that they would inhibit this pathway by preventing the initial receptor-Gα12 coupling. The extent of this inhibition would likely correlate with their respective binding affinities and cellular contexts. Further research is required to quantify and compare their specific impacts on RhoA activation and subsequent cellular events.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT7 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a high-affinity radioligand for the 5-HT7 receptor (e.g., [3H]5-CT or [3H]SB-269970) and varying concentrations of the unlabeled antagonist being tested.
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the 5-HT7 receptor in a suitable multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist for a defined period.
-
Agonist Stimulation: Add a known concentration of a 5-HT7 receptor agonist (e.g., 5-CT or serotonin) to stimulate cAMP production.
-
Cell Lysis: After a specific incubation time, lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Use non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist-induced cAMP production.
Conclusion
This compound, SB-269970, and Lurasidone are all potent antagonists of the 5-HT7 receptor, with Lurasidone exhibiting the highest binding affinity. All three compounds are expected to inhibit both the canonical Gαs-cAMP and the non-canonical Gα12-RhoA downstream signaling pathways. While quantitative data for the inhibition of cAMP accumulation is available for SB-269970, further studies are needed to determine the specific IC50 value for this compound and to directly compare the effects of all three antagonists on the Gα12-RhoA pathway. The choice of antagonist for a particular research application will depend on the desired selectivity profile, pharmacokinetic properties, and the specific signaling pathway of interest. This guide provides a foundation for such decisions and highlights areas where further investigation is warranted.
References
- 1. rndsystems.com [rndsystems.com]
- 2. DR 4485 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cambridge.org [cambridge.org]
- 5. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Towards better non-selectivity: the role of 5-HT7 receptors in therapeutic efficacy of a second-generation antipsychotic - lurasidone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 8. Towards better non-selectivity: the role of 5-HT7 receptors in therapeutic efficacy of a second-generation antipsychotic, lurasidone [psychiatriapolska.pl]
- 9. medchemexpress.com [medchemexpress.com]
In Vivo Validation of DR4485 Hydrochloride's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the therapeutic potential of DR4485 hydrochloride, a high-affinity and selective 5-HT7 antagonist. While direct in vivo therapeutic validation studies for this compound are not yet extensively published, this document establishes a framework for its evaluation by comparing it to other well-characterized 5-HT7 antagonists with demonstrated efficacy in preclinical animal models. The provided experimental data and detailed protocols will serve as a valuable resource for researchers designing in vivo studies to validate the therapeutic utility of this compound.
Introduction to this compound
This compound is a potent and selective antagonist for the serotonin (B10506) 5-HT7 receptor, exhibiting high affinity (pKi = 8.14) and oral bioavailability.[1][2] Its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes makes it a valuable tool for elucidating the physiological and pathological roles of this receptor.[1] The 5-HT7 receptor is implicated in a range of central nervous system functions, including mood regulation, cognition, and circadian rhythms, suggesting that its modulation holds therapeutic promise for various neuropsychiatric disorders.
The Therapeutic Promise of 5-HT7 Receptor Antagonism
The blockade of the 5-HT7 receptor has emerged as a promising strategy for the treatment of depression, anxiety, and cognitive deficits associated with schizophrenia. Preclinical studies using selective 5-HT7 antagonists have consistently demonstrated antidepressant-like and pro-cognitive effects in various animal models. These findings provide a strong rationale for investigating the therapeutic potential of novel 5-HT7 antagonists like this compound.
Signaling Pathway of the 5-HT7 Receptor
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to Gs alpha subunits to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function. Antagonists like this compound block this signaling cascade by preventing the binding of serotonin to the receptor.
References
Safety Operating Guide
Proper Disposal of DR4485 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide outlines the necessary steps and considerations for the proper disposal of DR4485 hydrochloride, ensuring compliance with general laboratory safety standards and environmental regulations.
Step 1: Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment of this compound is essential. Based on available data, the following characteristics should be considered:
-
Physical State: Solid powder.
-
Chemical Class: Aromatic heterocyclic compound, hydrochloride salt. The presence of chlorine and nitrogen in its structure warrants careful handling.
-
Biological Activity: As a potent antagonist for a specific serotonin (B10506) receptor, it has significant biological effects and should be handled as a bioactive compound.
In the absence of a specific SDS, it is prudent to treat this compound as a potentially hazardous substance. This means it should not be disposed of down the drain or in regular solid waste.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Designated Waste Container: Dispose of this compound waste, including any contaminated personal protective equipment (PPE) or labware, into a designated, properly labeled hazardous waste container.
-
Compatibility: Ensure the waste container is made of a material compatible with chlorinated organic compounds. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The approximate quantity or concentration should also be indicated.
Step 3: Disposal of Pure Compound and Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items such as weighing boats, filter papers, and gloves, should be placed directly into the designated solid hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
Step 4: Disposal of Empty Containers
Empty containers of this compound must also be managed carefully to ensure no residual chemical poses a threat.
-
Triple Rinsing: The "empty" container should be triple-rinsed with a suitable solvent in which this compound is soluble (e.g., DMSO, followed by ethanol (B145695) or water).
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.
-
Container Disposal: After triple rinsing, the container can be disposed of as non-hazardous laboratory glass or plastic, depending on institutional policies. The label should be defaced or removed to prevent accidental reuse.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory waste guidelines provide a framework.
| Parameter | Guideline | Source |
| Waste Classification | Assumed Hazardous in absence of specific data | General Laboratory Safety Protocols |
| Container Type | Chemically compatible (e.g., HDPE) | General Laboratory Safety Protocols |
| Rinsing Procedure | Triple rinse with appropriate solvent | General Laboratory Safety Protocols |
| Rinsate Disposal | Collect as hazardous liquid waste | General Laboratory Safety Protocols |
Experimental Protocol: Triple Rinse Procedure
A detailed methodology for the triple rinsing of a container that held this compound is as follows:
-
Initial Rinse: Add a small amount of a solvent in which this compound is highly soluble (e.g., DMSO) to the container. The volume should be sufficient to coat the entire inner surface (approximately 10% of the container's volume). Securely cap and agitate the container to ensure the solvent contacts all surfaces. Decant the rinsate into the designated liquid hazardous waste container.
-
Second Rinse: Repeat the rinsing process with a less viscous solvent that is miscible with the first, such as ethanol. This helps to remove the initial, more viscous solvent. Agitate and decant the rinsate into the same liquid hazardous waste container.
-
Third Rinse: Perform a final rinse with water or another appropriate solvent to remove any remaining residue. Agitate and decant the rinsate into the liquid hazardous waste container.
-
Drying: Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood) before disposal as non-hazardous waste.
Disposal Workflow
The logical workflow for the disposal of this compound can be visualized as a decision-making process.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures. If an SDS is unavailable, treat the substance as hazardous.
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for DR4485 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of novel compounds like DR4485 hydrochloride, a potent and selective 5-HT7 antagonist, is paramount. In the absence of a specific Safety Data Sheet (SDS), a conservative approach that treats the compound as hazardous is the most prudent course of action. This guide provides essential safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a safe laboratory environment.
A thorough risk assessment is the critical first step before handling any new chemical.[1][2] This involves evaluating potential routes of exposure—such as inhalation, skin contact, and ingestion—and considering the compound's potential, though unconfirmed, health effects.[1]
Hierarchy of Controls: A Multi-Layered Approach to Safety
The most effective safety strategies involve a multi-layered approach, starting with the most robust controls.
1. Engineering Controls: These are measures designed to remove the hazard at its source.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to protect researchers from inhaling harmful vapors or particulates.[3]
-
Ventilation: The laboratory should have a single-pass air system to prevent cross-contamination.[3]
-
Contained Systems: For larger-scale operations, using closed systems or isolators can provide an additional layer of protection.[3]
2. Administrative Controls: These are work practices that reduce or prevent exposure.
-
Restricted Access: The area where this compound is handled should be clearly marked and access restricted to authorized personnel.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound should be developed and strictly followed.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for potent research compounds.[4]
3. Personal Protective Equipment (PPE): PPE is the final barrier of protection and should be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Eye and Face Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Receiving and Unpacking | Safety glasses | Lab coat | Not generally required, unless package is damaged | Single pair of nitrile gloves |
| Weighing and Aliquoting (Solid) | Safety goggles or a face shield | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | NIOSH-approved N95 or higher-rated respirator | Double pair of nitrile gloves |
| Solution Preparation | Safety goggles or a face shield | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Not required if performed in a certified fume hood | Double pair of nitrile gloves |
| In Vitro/In Vivo Administration | Safety glasses | Lab coat | Not generally required | Single pair of nitrile gloves |
| Spill Cleanup | Chemical splash goggles and a face shield | Disposable, chemical-resistant gown or coveralls | NIOSH-approved respirator with appropriate cartridges | Double pair of heavy-duty nitrile gloves |
| Waste Disposal | Safety glasses | Lab coat | Not required for sealed waste containers | Single pair of nitrile gloves |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Perform hand hygiene.
-
Put on the first pair of gloves.
-
Put on the gown, ensuring it is fully closed.
-
Put on the second pair of gloves, ensuring the cuffs of the gown are tucked into the outer gloves.
-
Put on respiratory protection (if required).
-
Put on eye and face protection.
Doffing Sequence (to be performed in a designated area):
-
Remove the outer pair of gloves.
-
Remove the gown by rolling it down and away from the body.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling potent research compounds like this compound.
Caption: Workflow for handling potent research compounds.
Disposal Plan
All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect contaminated liquid waste in a separate, sealed, and labeled container.
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste.
By adhering to these stringent safety protocols, researchers can significantly minimize the risks associated with handling novel and potent compounds like this compound, ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
